MB327
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
61368-98-7 |
|---|---|
Molekularformel |
C21H32I2N2 |
Molekulargewicht |
566.3 g/mol |
IUPAC-Name |
4-tert-butyl-1-[3-(4-tert-butylpyridin-1-ium-1-yl)propyl]pyridin-1-ium diiodide |
InChI |
InChI=1S/C21H32N2.2HI/c1-20(2,3)18-8-14-22(15-9-18)12-7-13-23-16-10-19(11-17-23)21(4,5)6;;/h8-11,14-17H,7,12-13H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YMRUEJDGFQEMKT-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCC[N+]2=CC=C(C=C2)C(C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Allosteric Modulator MB327: A Technical Deep Dive into its Mechanism of Action on Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB327, a bispyridinium non-oxime compound, has emerged as a significant agent for counteracting the effects of organophosphorus (OP) nerve agent poisoning. Its primary therapeutic action is not the reactivation of acetylcholinesterase (AChE), but rather the direct modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) to restore neuromuscular transmission. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its allosteric modulation of nAChRs. It details the binding sites, functional effects, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Introduction: The Challenge of Organophosphate Poisoning and the Role of nAChRs
Organophosphorus compounds are highly toxic nerve agents that irreversibly inhibit AChE.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in a "cholinergic crisis" characterized by the overstimulation of both muscarinic and nicotinic acetylcholine receptors.[3][4] The persistent activation of nAChRs at the neuromuscular junction leads to receptor desensitization and a subsequent neuromuscular blockade, causing paralysis and ultimately, respiratory failure.[3][5][6]
Standard treatment for OP poisoning includes an antimuscarinic agent like atropine (B194438) and an AChE reactivator (oxime).[1][2][4] However, the efficacy of oximes is limited against certain nerve agents. This has spurred the development of alternative therapeutic strategies that directly target nAChRs to restore their function. This compound has been identified as a promising candidate that acts as a "resensitizer" of desensitized nAChRs.[3][5][7][8][9]
Mechanism of Action of this compound on nAChRs
This compound's primary mechanism of action is the allosteric modulation of nAChRs.[1][2][5] It functions as a positive allosteric modulator (PAM), specifically a Type II PAM, restoring the receptor's sensitivity to acetylcholine after it has been desensitized by overstimulation.[7]
The Allosteric Binding Site: this compound-PAM-1
Recent in silico studies, including blind docking experiments and molecular dynamics simulations, have identified a novel, potential allosteric binding pocket for this compound on the nAChR, termed This compound-PAM-1 .[1][2][3][5][8] This site is located at the interface between the extracellular and transmembrane domains of the receptor.[1][2][5] The amino acid residues in this pocket are highly conserved across different nAChR subunits and species, suggesting that this compound can interact with various nAChR subtypes.[1][2][5] Binding of this compound to this site is believed to induce a conformational change in the receptor that allosterically affects the orthosteric (acetylcholine) binding site and the transmembrane ion channel domain, thereby facilitating the receptor's return to a responsive state.[1][2][5]
Dual Activity: Allosteric Modulation and Orthosteric Inhibition
While this compound primarily acts as a positive allosteric modulator, there is evidence to suggest that at higher concentrations, it can also exhibit inhibitory effects.[4][5][9] Molecular dynamics simulations have indicated that this compound has an affinity for the orthosteric binding site as well.[1][2][4][5] This dual activity may explain the observation that the muscle force-restoring effect of this compound is lost at higher concentrations.[4]
Quantitative Data on this compound and Analog Binding
The following table summarizes the available quantitative data on the binding affinity of this compound and its analogs to the nAChR.
| Compound | Target | Assay Type | pKi | Reference |
| This compound | Torpedo californica nAChR (this compound binding site) | Mass Spectrometry-based Binding Assay | 4.73 ± 0.03 | [6][10] |
| PTM0022 | Torpedo californica nAChR (this compound binding site) | Mass Spectrometry-based Binding Assay | 5.16 ± 0.07 | [6][10] |
| Methyllycaconitine (MLA) | Torpedo californica nAChR (this compound binding site) | Mass Spectrometry-based Binding Assay | 5.45 ± 0.18 | [6] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a combination of computational and experimental techniques.
In Silico Modeling
-
Blind Docking Experiments: These computational simulations are used to predict the preferred binding orientation of a ligand to a receptor without prior knowledge of the binding site. This approach was instrumental in identifying the this compound-PAM-1 allosteric binding pocket.[1][2][5]
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules. These simulations have been employed to investigate the stability of this compound binding to the this compound-PAM-1 site and to predict the allosteric effects on the receptor's structure and dynamics.[1][2][5] They also revealed the potential for this compound to bind to the orthosteric site.[1][2][4][5]
In Vitro and Ex Vivo Assays
-
Mass Spectrometry (MS)-based Binding Assays: This technique is used to quantify the binding affinity of ligands to their target receptors. A recently developed assay using the Torpedo californica nAChR has been employed to determine the pKi values for this compound and its analogs.[10]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: This technique is used to measure the ion flow through the nAChR channel in response to agonist application in Xenopus laevis oocytes expressing the receptor. It allows for the characterization of the functional effects of modulators like this compound, including their inhibitory or potentiating actions.[5]
-
Rat Diaphragm Myography: This ex vivo method assesses the recovery of muscle force in response to nerve stimulation in a diaphragm muscle preparation previously exposed to an organophosphate. It provides a functional measure of the ability of compounds like this compound to restore neuromuscular transmission.[3][8]
Visualizing the Mechanism and Workflow
Signaling Pathway of nAChR Modulation by this compound
Caption: nAChR signaling pathway and modulation by this compound.
Experimental Workflow for Investigating this compound's Effects
Caption: Experimental workflow for studying this compound's effects on nAChRs.
Logical Relationship of this compound's Dual Action
Caption: Logical flow of this compound's concentration-dependent dual action.
Conclusion and Future Directions
This compound represents a significant advancement in the development of therapies for organophosphate poisoning by directly targeting nAChRs. Its mechanism as a positive allosteric modulator, acting through the novel this compound-PAM-1 binding site to resensitize desensitized receptors, is a promising strategy to restore neuromuscular function. The discovery of more potent analogs like PTM0022 highlights the potential for further drug development in this area.[10]
Future research should focus on:
-
A more detailed structural characterization of the this compound-PAM-1 binding site.
-
Elucidating the precise conformational changes induced by this compound binding.
-
The development of analogs with higher affinity and selectivity for the allosteric site to minimize off-target effects at the orthosteric site.
-
Further in vivo studies to confirm the therapeutic efficacy and safety of these novel compounds.[11]
By continuing to unravel the intricate details of this compound's mechanism of action, the scientific community can pave the way for a new generation of more effective antidotes against nerve agent poisoning.
References
- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - JuSER [juser.fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of MB327: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MB327, a bispyridinium non-oxime compound, has emerged as a promising therapeutic agent for counteracting the effects of organophosphorus (OP) nerve agent poisoning. Its primary molecular target is the nicotinic acetylcholine (B1216132) receptor (nAChR) . Unlike traditional antidotes that focus on reactivating acetylcholinesterase (AChE), this compound directly modulates the nAChR to restore neuromuscular function. This technical guide provides an in-depth analysis of the molecular interactions, binding kinetics, and functional consequences of this compound's engagement with its target. It is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.
Introduction
Organophosphorus compounds are highly toxic nerve agents that irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] This excess ACh results in the overstimulation and subsequent desensitization of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][3] The persistent desensitization of nAChRs at the neuromuscular junction is a critical factor leading to respiratory paralysis and, ultimately, death.[4][5]
Standard treatment regimens, which include an mAChR antagonist like atropine (B194438) and an AChE reactivator (oxime), are often insufficient, particularly against certain nerve agents like soman (B1219632).[3][6] This has spurred the development of alternative therapeutic strategies that directly target the nAChR. This compound represents a novel class of compounds known as "resensitizers" that can restore the function of desensitized nAChRs.[3][7][8]
The Nicotinic Acetylcholine Receptor as the Primary Target
The principal molecular target of this compound is the nicotinic acetylcholine receptor. This compound functions as a positive allosteric modulator (PAM) , specifically a type II PAM, that restores the receptor's sensitivity to acetylcholine.[7] This resensitizing action allows for the recovery of neuromuscular transmission even in the continued presence of excess acetylcholine.[6][8]
The Allosteric Binding Site: this compound-PAM-1
Recent in silico studies, including blind docking experiments and molecular dynamics simulations, have identified a novel, putative allosteric binding site for this compound, designated This compound-PAM-1 .[1][2][8] This site is located at the interface between the extracellular and transmembrane domains of the nAChR.[1] The amino acid residues in this pocket are highly conserved across different nAChR subunits and species, suggesting a broad applicability of this compound.[1] The binding of this compound to this site is believed to induce a conformational change that allosterically modulates the orthosteric binding site and the ion channel gate, thereby facilitating receptor reactivation.[1]
Potential Orthosteric Site Interaction
In addition to the allosteric site, there is evidence to suggest that at higher concentrations, this compound may also interact with the orthosteric binding site, where acetylcholine normally binds.[1][2][8] This interaction is thought to be of lower affinity and may contribute to inhibitory effects observed at high concentrations of the compound.[8][9] This dual activity underscores the complexity of this compound's pharmacology.
Quantitative Binding and Efficacy Data
The interaction of this compound with the nAChR has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.
| Parameter | Value | Assay Condition | Reference |
| Kd ([2H6]this compound) | 15.5 ± 0.9 µM | MS Binding Assay, Torpedo californica nAChR | [10] |
| Ki (this compound) | 18.3 ± 2.6 µM | MS Binding Assay, Torpedo californica nAChR | [10] |
| pKi (this compound) | 4.73 ± 0.03 | MS Binding Assay, Torpedo californica nAChR | [11][12] |
Table 1: Binding Affinity of this compound for the Nicotinic Acetylcholine Receptor.
| Parameter | Value | Assay Condition | Reference |
| Peak Muscle Force Restoration | ~300 µM | Soman-poisoned rat diaphragm | [8][9] |
Table 2: Functional Potency of this compound.
Signaling Pathway and Mechanism of Action
The therapeutic effect of this compound is initiated by its binding to the allosteric site this compound-PAM-1 on the nAChR. This binding event triggers a conformational change in the receptor, leading to its resensitization. The restored receptor can then be activated by the excess acetylcholine in the synapse, leading to the opening of its ion channel. The influx of cations, primarily Na+, depolarizes the postsynaptic membrane, thereby re-establishing neuromuscular transmission and muscle contraction.
Caption: Signaling pathway of this compound at the neuromuscular junction.
Key Experimental Protocols
The characterization of this compound's molecular target has relied on a combination of biophysical, electrophysiological, and computational methods.
Mass Spectrometry (MS) Binding Assays
This technique is used to determine the binding affinity of this compound for the nAChR.
-
Principle: A deuterated analog of this compound ([2H6]this compound) is used as a reporter ligand. The assay measures the displacement of this reporter by unlabeled this compound or other test compounds from nAChR-rich membranes (e.g., from Torpedo californica).
-
Protocol Outline:
-
Incubate nAChR-rich membranes with a fixed concentration of [2H6]this compound and varying concentrations of the competitor (this compound).
-
Separate bound from free ligand via centrifugation.
-
Quantify the amount of bound [2H6]this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Determine Kd and Ki values through saturation and competition binding analysis, respectively.[10]
-
Rat Diaphragm Myography
This ex vivo functional assay assesses the ability of this compound to restore muscle force in a preparation poisoned with an AChE inhibitor.
-
Principle: The contractile force of an isolated rat diaphragm muscle is measured in response to nerve stimulation. The muscle is first paralyzed by an organophosphate like soman, and then the ability of this compound to restore muscle contraction is quantified.
-
Protocol Outline:
-
Isolate a rat hemidiaphragm with its phrenic nerve.
-
Mount the preparation in an organ bath containing Tyrode's solution and stimulate the nerve electrically.
-
Record the resulting muscle contractions.
-
Introduce soman to inhibit AChE and induce muscle paralysis.
-
Apply this compound at various concentrations and measure the recovery of muscle force.[2][8]
-
In Silico Blind Docking and Molecular Dynamics
These computational methods are employed to identify and characterize the binding site of this compound on the nAChR.
-
Principle: Blind docking algorithms search the entire surface of the nAChR protein structure for potential binding pockets for this compound without prior knowledge of the binding site. Molecular dynamics simulations then refine the binding pose and assess the stability and energetic favorability of the interaction over time.
-
Protocol Outline:
-
Obtain a high-resolution 3D structure of the nAChR (e.g., from cryo-electron microscopy).
-
Use a docking program (e.g., AutoDock) to perform a blind docking of the this compound molecule to the receptor structure.
-
Analyze the resulting docking poses to identify clusters of favorable binding interactions.
-
Select the most promising binding poses and subject them to molecular dynamics simulations to evaluate the stability of the ligand-receptor complex and analyze the detailed molecular interactions.[1]
-
Caption: Workflow for the characterization of this compound's molecular target.
Conclusion and Future Directions
The molecular target of this compound has been unequivocally identified as the nicotinic acetylcholine receptor. It acts as a positive allosteric modulator, binding to a novel allosteric site (this compound-PAM-1) to resensitize the receptor and restore neuromuscular function in the face of organophosphorus poisoning. While this compound is a promising lead compound, its therapeutic window is considered narrow.[2][9] Future research will likely focus on the design of new analogs with higher affinity and selectivity for the this compound-PAM-1 site to improve potency and reduce off-target effects. The detailed understanding of this compound's interaction with the nAChR provides a solid foundation for the structure-based design of more effective next-generation antidotes for nerve agent poisoning.
References
- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. In vitro pharmacological characterization of the bispyridinium non-oxime compound this compound and its 2- and 3-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Searching for putative binding sites of the bispyridinium compound this compound in the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
An In-depth Technical Guide to MB327: A Nicotinic Acetylcholine Receptor Resensitizer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MB327 is a bispyridinium, non-oxime compound that has emerged as a significant research tool for understanding the function of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly in the context of cholinergic crises induced by organophosphate nerve agent poisoning. It functions as a positive allosteric modulator (PAM), effectively "resensitizing" nAChRs that have been desensitized by excessive acetylcholine exposure. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Introduction to Nicotinic Acetylcholine Receptor Desensitization
Nicotinic acetylcholine receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Prolonged or repeated exposure to acetylcholine or other agonists leads to a state of desensitization, where the receptor no longer responds to the agonist, even though it may still be bound. This process is a critical physiological mechanism to prevent overstimulation. However, in pathological conditions such as organophosphate poisoning, where acetylcholinesterase is inhibited, the resulting accumulation of acetylcholine leads to widespread and persistent nAChR desensitization, contributing to neuromuscular blockade and respiratory failure.
This compound: A Positive Allosteric Modulator and Resensitizer
This compound acts as a Type II PAM, a class of compounds that enhance the receptor's response to an agonist.[1] Unlike direct agonists, this compound does not activate the nAChR on its own. Instead, it binds to a distinct allosteric site, now identified as the this compound-PAM-1 site, located at the transition between the extracellular and transmembrane domains of the nAChR.[2][3] This binding event is thought to induce a conformational change in the receptor that facilitates its return from the desensitized state to a responsive state, thereby "resensitizing" it to acetylcholine. This mechanism is crucial for restoring neuromuscular function in the face of continuous agonist stimulation.[4][5]
Mechanism of Action
The primary therapeutic potential of this compound lies in its ability to counteract the effects of acetylcholinesterase inhibitors, such as the nerve agent soman.[6][7] By resensitizing nAChRs at the neuromuscular junction, this compound helps to restore muscle force and function.[5][6] At higher concentrations, however, this compound can exhibit inhibitory effects, potentially through interaction with the orthosteric binding site, highlighting a complex pharmacological profile.[5][8]
Quantitative Data
The following tables summarize key quantitative data for this compound and some of its more potent analogs.
Table 1: Binding Affinities of this compound and Analogs at the nAChR this compound-PAM-1 Site
| Compound | pKi | Reference |
| This compound | 4.73 ± 0.03 | [1] |
| PTM0022 | 5.16 ± 0.07 | [1] |
| PTM0056 | Not specified in abstracts | [9] |
| PTM0062 | Not specified in abstracts | [9] |
| PTM0063 | Not specified in abstracts | [9] |
| UNC0638 | 6.01 ± 0.10 | [4][10] |
| UNC0642 | 5.97 ± 0.05 | [4][10] |
| UNC0646 | 6.23 ± 0.02 | [4][10] |
Table 2: In Vitro Muscle Force Recovery in Soman-Poisoned Rat Diaphragm
| Compound | Concentration (µM) | Muscle Force Recovery (%) | Reference |
| This compound | 100 | 14.8 ± 9.2 | [5] |
| This compound | 300 | 30.2 ± 9.5 | [5] |
| PTM0064 (6a) | 100 | ~20 | [9] |
| PTM0069 (6f) | 100 | ~40 | [9] |
| PTMD90-0015 (11) | 100 | ~25 | [9] |
Experimental Protocols
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves the N-alkylation of substituted pyridines.[11]
General Procedure for Non-symmetric this compound Analogs: A solution of 4-(tert-butyl)-1-(3-iodopropyl)pyridin-1-ium iodide is reacted with a desired substituted pyridine (B92270) in a suitable solvent such as acetonitrile. The reaction mixture is stirred at an elevated temperature to facilitate the quaternization of the second pyridine ring. The resulting bispyridinium salt is then isolated and purified, often by recrystallization.[11]
Example Synthesis of 1,1’-(2-Hydroxypropan-1,3-diyl)bis[4-(tert-butyl)pyridin-1-ium] dibromide (PTMD90-0015): A mixture of 1,3-dibromopropan-2-ol and 4-tert-butylpyridine (B128874) is stirred at 145°C for 2 hours. The resulting product is then purified.[9]
Mass Spectrometry (MS)-Based Binding Assay
This assay is used to determine the binding affinity of compounds for the this compound binding site on the nAChR.[12][13]
Protocol Outline:
-
Preparation of nAChR-rich membranes: Membranes are typically prepared from Torpedo californica electric organ due to the high density of nAChRs.
-
Reporter Ligand: A deuterated analog of this compound, [[2H6]this compound], or a more affine ligand like UNC0642 is used as the reporter.[7][12]
-
Incubation: nAChR membranes are incubated with a fixed concentration of the reporter ligand and varying concentrations of the test compound.
-
Separation: Bound and free ligand are separated by centrifugation.
-
Quantification: The amount of reporter ligand in the supernatant (free ligand) is quantified by LC-ESI-MS/MS.
-
Data Analysis: Competition curves are generated by plotting the percentage of bound reporter ligand against the concentration of the test compound. The IC50 is determined and then converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Muscle Force Myography
This ex vivo assay assesses the functional effect of compounds on neuromuscular transmission in the presence of an organophosphate.[5][6]
Protocol Outline:
-
Tissue Preparation: Hemidiaphragms are dissected from male Wistar rats.
-
Mounting: The muscle preparation is mounted in an organ bath containing physiological salt solution, maintained at a constant temperature and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Stimulation: The phrenic nerve is stimulated electrically to elicit muscle contractions, which are measured by a force transducer.
-
Poisoning: The muscle is exposed to the organophosphate (e.g., soman) to induce neuromuscular blockade.
-
Treatment: The test compound (e.g., this compound) is added to the organ bath at various concentrations.
-
Measurement: The recovery of muscle force is recorded and expressed as a percentage of the initial force before poisoning.
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of this compound as a nAChR resensitizer.
Experimental Workflow
Caption: Workflow for the evaluation of this compound and its analogs.
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for studying nAChR desensitization and a promising lead compound for the development of novel antidotes for organophosphate poisoning. Its mechanism as a positive allosteric modulator that resensitizes nAChRs offers a therapeutic strategy that circumvents the challenges of competitive antagonists. The identification of the this compound-PAM-1 binding site has paved the way for the rational design of more potent and selective analogs. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these new compounds to improve their therapeutic window and in vivo efficacy. Further elucidation of the precise molecular movements within the nAChR induced by this compound binding will also deepen our understanding of allosteric modulation and receptor function.
References
- 1. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. biorxiv.org [biorxiv.org]
- 6. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS Binding Assays with UNC0642 as reporter ligand for the this compound binding site of the nicotinic acetylcholine receptor | bioRxiv [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Screening for new ligands of the this compound-PAM-1 binding site of the nicotinic acetylcholine receptor [epub.ub.uni-muenchen.de]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. researchgate.net [researchgate.net]
- 13. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of MB327 in Nerve Agent Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphorus nerve agents pose a significant threat due to their rapid and potent inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic acetylcholine (B1216132) receptors (nAChRs). While standard treatment with an antimuscarinic agent and an oxime to reactivate AChE is partially effective, it does not directly address the persistent desensitization of nAChRs at the neuromuscular junction, which can lead to respiratory failure. MB327, a bispyridinium non-oxime compound, has emerged as a promising therapeutic adjunct that acts directly on nAChRs to restore neuromuscular transmission. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action.
Introduction
Nerve agent poisoning results in the accumulation of acetylcholine (ACh) in the synaptic cleft, leading to a biphasic effect at the nicotinic acetylcholine receptor (nAChR). An initial overstimulation and muscle fasciculation is followed by receptor desensitization and neuromuscular block, culminating in flaccid paralysis and respiratory arrest. The limitations of current medical countermeasures, particularly against nerve agents that age rapidly or are resistant to oxime reactivation, have driven the search for alternative therapeutic strategies.
This compound is a novel compound that functions as a non-competitive antagonist and a positive allosteric modulator of nAChRs.[1][2][3] Unlike oximes, it does not reactivate inhibited AChE but instead acts to restore the function of desensitized nAChRs, thereby offering a complementary mechanism to the standard treatment regimen.[4] This document synthesizes the available preclinical data on this compound, providing a comprehensive resource for researchers in the field.
Mechanism of Action
This compound's primary mechanism of action is the restoration of neuromuscular function through its direct interaction with nAChRs.[1] It is believed to bind to an allosteric site on the nAChR, distinct from the acetylcholine binding site.[5][6] This interaction is thought to stabilize the receptor in a state that is more responsive to acetylcholine, effectively "resensitizing" the receptor and allowing for the resumption of neuromuscular transmission.[7] Additionally, this compound exhibits open-channel block properties at the nAChR, which may also contribute to its therapeutic effect.[8][9]
The proposed signaling pathway at the neuromuscular junction during nerve agent poisoning and the site of this compound intervention is depicted below.
References
- 1. daneshyari.com [daneshyari.com]
- 2. mdpi.com [mdpi.com]
- 3. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of MB327
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of MB327, a promising compound for the treatment of organophosphorus nerve agent poisoning. The document details its mechanism of action as a positive allosteric modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR), summarizes key quantitative data, and provides detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a synthetic bispyridinium non-oxime compound. Its chemical identity and key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1,1'-(propane-1,3-diyl)bis(4-(tert-butyl)pyridin-1-ium) | |
| Chemical Formula | C₂₃H₃₆N₂ | |
| Molecular Weight | 566.30 g/mol (as diiodide salt) | [1] |
| SMILES Notation | CC(C)(C)c1cc--INVALID-LINK--cc1.[I-].[I-] | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results |
Pharmacological Properties and Mechanism of Action
This compound acts as a positive allosteric modulator (PAM) and resensitizer of nicotinic acetylcholine receptors (nAChRs). Its primary therapeutic application is as a potential countermeasure to poisoning by organophosphorus (OP) compounds, such as nerve agents.
Mechanism of Action:
Organophosphorus compounds irreversibly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, causing overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction. The persistent depolarization of the postsynaptic membrane results in a loss of muscle function, leading to paralysis and, ultimately, respiratory failure.
This compound addresses this issue not by reactivating AChE, but by directly targeting the desensitized nAChRs. It binds to a distinct allosteric site on the nAChR, now identified as the This compound-PAM-1 site , which is located at the interface between the extracellular and transmembrane domains.[2] Binding of this compound to this site induces a conformational change in the receptor, restoring its sensitivity to acetylcholine and thereby re-establishing neuromuscular transmission.[3] This mechanism allows for the functional recovery of muscles even in the continued presence of excess acetylcholine.
Signaling Pathway in Organophosphate Poisoning and this compound Intervention
Quantitative Pharmacological Data
The binding affinity of this compound for the nAChR and its efficacy in restoring muscle function have been quantified in several studies.
| Parameter | Value | Species/System | Assay | Reference |
| Kd | 15.5 ± 0.9 µM | Torpedo californica | [²H₆]this compound MS Binding Assay | [4] |
| Ki | 18.3 ± 2.6 µM | Torpedo californica | [²H₆]this compound MS Binding Assay | [4] |
| pKi | 4.73 ± 0.03 | Torpedo californica | MS Binding Assay | [5] |
| Peak Muscle Force Restoration | ~300 µM | Soman-poisoned rat diaphragm | Myography | [6] |
Key Experimental Protocols
Preparation of nAChR-Rich Membranes from Torpedo californica
Nicotinic acetylcholine receptor-rich membranes are a crucial component for in vitro binding assays. The following is a generalized protocol for their preparation from the electric organ of Torpedo californica.
Materials:
-
Frozen Torpedo californica electric organ
-
Sucrose (B13894) solutions of varying concentrations
-
Buffer solutions (e.g., Tris-HCl)
-
Homogenizer
-
Ultracentrifuge with a reorienting rotor
Procedure:
-
Thaw the frozen electric organ and cut it into small pieces.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Layer the resulting supernatant onto a discontinuous sucrose density gradient.
-
Perform ultracentrifugation to separate the membrane fractions. The nAChR-rich membranes will band at a specific sucrose concentration.
-
Carefully collect the nAChR-rich fraction.
-
The membranes can be further purified by selective extraction at an alkaline pH to remove non-receptor proteins.
-
Wash the purified membranes with buffer and store them at -80°C until use.
MS Binding Assays ([²H₆]this compound and UNC0642)
Mass spectrometry-based binding assays are used to determine the binding affinity of this compound and its analogs to the nAChR. These assays do not require radiolabeled ligands.
Workflow for MS Binding Assay
References
- 1. Purification of Torpedo californica post-synaptic membranes and fractionation of their constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential purification and characterization of Torpedo californica nAChR-DC supplemented with CHS for high-resolution crystallization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
In Vivo Effects of MB327 on Synaptic Transmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB327 is a bispyridinium non-oxime compound that has garnered significant interest for its potential therapeutic effects in the context of organophosphorus (OP) nerve agent poisoning. The primary mechanism of toxicity for OPs is the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) (ACh) in the synaptic cleft. This excess ACh overstimulates and subsequently desensitizes nicotinic acetylcholine receptors (nAChRs), leading to a failure of neuromuscular transmission and, ultimately, respiratory arrest.
This technical guide provides an in-depth overview of the in vivo effects of this compound on synaptic transmission, with a particular focus on its role as a positive allosteric modulator of nAChRs. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the preclinical data and methodologies associated with the study of this compound.
Core Mechanism of Action: Positive Allosteric Modulation of nAChRs
The principal in vivo effect of this compound on synaptic transmission is the resensitization of desensitized nAChRs.[1][2] This is achieved through a mechanism of positive allosteric modulation.[3] this compound is believed to bind to a novel allosteric site on the nAChR, termed "this compound-PAM-1," which is distinct from the orthosteric ACh binding site.[2][3] This binding event is thought to induce a conformational change in the receptor that restores its ability to respond to ACh, thereby re-establishing neuromuscular transmission.[2][3] While primarily studied at the neuromuscular junction, the high conservation of the interacting amino acids across different nAChR subunits and species suggests that this compound could potentially interact with various nAChR subtypes.[3]
It is important to note that while the primary action of this compound is as a positive allosteric modulator, some studies suggest it may also have an affinity for the orthosteric binding site, which could contribute to inhibitory effects at higher concentrations.[1]
In Vivo Efficacy: Survival and Neuromuscular Function
The in vivo effects of this compound have been predominantly evaluated in animal models of OP poisoning, with the guinea pig being the most common model. These studies have consistently demonstrated the efficacy of this compound in improving survival rates and protecting against the lethal effects of various nerve agents.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative data from in vivo studies investigating the efficacy of this compound in combination with other antidotes against nerve agent poisoning.
Table 1: Efficacy of this compound in Combination with Atropine and Avizafone Against Soman (B1219632) Poisoning in Guinea Pigs [4]
| Treatment Group | Endpoint | LD50 of Soman (µg/kg) | Protection Ratio |
| Atropine + Avizafone + HI-6 DMS (30 mg/kg) | 6 hours | 117 | 3.9 |
| Atropine + Avizafone + this compound diiodide (33.8 mg/kg) | 6 hours | >465 | >15.4 |
| Atropine + Avizafone + HI-6 DMS | 24 hours | 87 | 2.9 |
| Atropine + Avizafone + this compound dimethanesulfonate | 24 hours | 84 | 2.8 |
Data from Price, M. E., et al. (2018). Toxicology Letters.[4]
Table 2: Survival Rates in Guinea Pigs Poisoned with Sarin or Tabun [1][5]
| Nerve Agent | Treatment | Outcome |
| Sarin | This compound (or MB399) + Hyoscine + Physostigmine | Increased survival rates |
| Tabun | This compound (or MB399) + Hyoscine + Physostigmine | Increased survival rates |
Qualitative summary from various sources. Specific quantitative survival percentages were not detailed in the abstracts.[1][5]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of typical methodologies employed in the in vivo assessment of this compound.
In Vivo Survival Studies in Guinea Pigs
This protocol outlines the general procedure for assessing the protective efficacy of this compound against nerve agent poisoning in guinea pigs.
1. Animal Model:
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: Typically 300-400 g.
-
Acclimatization: Animals should be acclimated to the facility for a standard period before experimentation.
2. Materials:
-
Nerve Agent: Soman (or other OP agent) dissolved in an appropriate vehicle (e.g., saline).
-
Test Compounds:
-
This compound (diiodide or dimethanesulfonate salt) dissolved in a suitable vehicle.
-
Atropine sulfate.
-
Avizafone (or other anticonvulsant).
-
Oxime (e.g., HI-6 DMS) for comparison.
-
-
Administration Equipment: Syringes and needles for subcutaneous (s.c.) and intramuscular (i.m.) injections.
3. Procedure:
-
Poisoning: Administer a specific dose of the nerve agent (e.g., soman) via the subcutaneous route.
-
Treatment: One minute following the nerve agent challenge, administer the treatment regimen intramuscularly. This typically includes a combination of atropine, an anticonvulsant, and the test compound (this compound or an oxime).
-
Observation: Monitor the animals for a predetermined period (e.g., 6 or 24 hours) for signs of toxicity and mortality.
-
Endpoint Determination: The primary endpoint is typically the determination of the median lethal dose (LD50) of the nerve agent in the presence of the treatment. The protection ratio is then calculated by dividing the LD50 of the nerve agent in treated animals by the LD50 in untreated animals.
4. Ethical Considerations:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.
Ex Vivo Muscle Force Measurement
While not strictly an in vivo protocol for synaptic transmission, ex vivo muscle force measurements are a critical component in understanding the functional consequences of this compound's action on the neuromuscular junction.
1. Tissue Preparation:
-
Species: Male Wistar rats.
-
Dissection: Isolate the phrenic nerve-hemidiaphragm preparation.
2. Experimental Setup:
-
Mount the preparation in an organ bath containing Tyrode's solution, maintained at a physiological temperature and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
One end of the diaphragm strip is fixed, and the other is connected to a force transducer.
-
The phrenic nerve is stimulated using a suction electrode.
3. Procedure:
-
Baseline Measurement: Record the baseline muscle contractile force in response to nerve stimulation.
-
Poisoning: Introduce the OP nerve agent (e.g., soman) into the organ bath to induce neuromuscular blockade.
-
Washout: Wash the preparation with fresh Tyrode's solution to remove excess nerve agent.
-
This compound Application: Add this compound to the bath and record the recovery of muscle force over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of this compound at the neuromuscular junction in the context of OP poisoning.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
Preclinical Profile of MB327: A Novel Modulator of Nicotinic Acetylcholine Receptors for Neuromuscular Protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MB327 is a bispyridinium, non-oxime compound investigated for its potential to counteract the toxic effects of organophosphorus (OP) nerve agents. Preclinical studies have primarily focused on its ability to restore function to nicotinic acetylcholine (B1216132) receptors (nAChRs) that have become desensitized due to the excessive accumulation of acetylcholine following acetylcholinesterase (AChE) inhibition. This document provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, key in vivo and ex vivo experimental findings, and detailed experimental protocols. The neuroprotective effects of this compound are presented in the context of preserving neuromuscular transmission and preventing the lethal consequences of nerve agent poisoning.
Introduction
Organophosphorus compounds are highly toxic nerve agents that cause a cholinergic crisis by irreversibly inhibiting AChE.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation and subsequent desensitization of nAChRs.[2] The desensitization of nAChRs at the neuromuscular junction is a critical factor leading to respiratory paralysis and, ultimately, death.[3]
Current treatment strategies for OP poisoning, which include an antimuscarinic agent like atropine (B194438) and an AChE reactivator (oxime), are often insufficient to prevent the toxic effects of certain nerve agents.[1] This has prompted the investigation of alternative therapeutic approaches that directly target the nAChR. This compound has emerged as a promising candidate in this regard, acting as a "resensitizer" of desensitized nAChRs.[4] This technical guide synthesizes the available preclinical data on this compound, providing a detailed examination of its neuroprotective properties in the context of OP poisoning.
Mechanism of Action: Allosteric Modulation of nAChRs
The primary mechanism of action of this compound is the allosteric modulation of nAChRs. Unlike orthosteric ligands that bind to the acetylcholine binding site, this compound is believed to bind to a distinct allosteric site on the nAChR.[5] This interaction is thought to induce a conformational change in the receptor that facilitates its return from a desensitized state to a functional, activatable state.
Recent in silico studies, including blind docking experiments and molecular dynamics simulations, have proposed a potential allosteric binding pocket for this compound, termed this compound-PAM-1.[5] This site is located at the interface between the extracellular and transmembrane domains of the nAChR.[5] The amino acid residues in this pocket are highly conserved across different species, suggesting that this compound could be effective on nAChRs from various organisms.[5] The binding of this compound to this site is predicted to exert an allosteric effect on the orthosteric binding pocket and the transmembrane domain, thereby restoring receptor function.[5]
It is important to note that while the primary effect of this compound is considered to be allosteric modulation, some studies suggest it may also have a low affinity for the orthosteric binding site, which could contribute to inhibitory effects at higher concentrations.[5]
Signaling Pathway of this compound at the nAChR
Preclinical Efficacy of this compound
The neuroprotective efficacy of this compound has been evaluated in both in vivo and ex vivo models of organophosphate poisoning. These studies have demonstrated its ability to improve survival rates and restore muscle function.
In Vivo Survival Studies
In vivo studies in guinea pigs have shown that this compound, in combination with atropine and avizafone (B1665846), significantly increases survival rates following exposure to the nerve agent soman (B1219632). The protective effect of this compound was found to be highly dependent on the experimental endpoint, with a much greater protective ratio observed at 6 hours post-exposure compared to 24 hours. This suggests that the pharmacokinetic and pharmacodynamic properties of this compound are best suited for early intervention.
| Animal Model | Nerve Agent | Treatment | Endpoint | Protection Ratio |
| Guinea Pig | Soman | This compound diiodide (33.8 mg/kg) + Atropine (3 mg/kg) + Avizafone (3 mg/kg) | 6 hours | >15.4 |
| Guinea Pig | Soman | This compound dimethanesulfonate + Atropine + Avizafone | 24 hours | 2.8 |
| Guinea Pig | Sarin or Tabun | This compound (or MB399) + Hyoscine + Physostigmine | Not Specified | Increased Survival Rates |
Table 1: Summary of In Vivo Efficacy of this compound in Guinea Pig Models of Organophosphate Poisoning.
Ex Vivo Muscle Force Restoration
Ex vivo experiments using soman-poisoned rat diaphragms and human intercostal muscles have demonstrated the ability of this compound to restore muscle force. These studies provide direct evidence of this compound's capacity to counteract the effects of nAChR desensitization at the neuromuscular junction.
| Tissue | Condition | This compound Concentration | Outcome |
| Rat Diaphragm | Soman-poisoned | Not specified | Muscle force-restoring effect |
| Human Intercostal Muscle | Soman-poisoned | Not specified | Muscle force-restoring effect |
Table 2: Summary of Ex Vivo Efficacy of this compound in Muscle Preparations.
Experimental Protocols
In Vivo Guinea Pig Survival Study
Objective: To determine the 50% lethal dose (LD50) of soman in guinea pigs treated with this compound in combination with other therapeutics.
Animals: Male Dunkin-Hartley guinea pigs.
Methodology:
-
Animals are challenged with a subcutaneous injection of soman.
-
One minute following soman administration, animals receive an intramuscular injection of the treatment regimen.
-
The standard treatment consists of this compound diiodide (33.8 mg/kg), atropine (3 mg/kg), and avizafone (3 mg/kg).
-
Control groups receive the nerve agent and a vehicle or a standard-of-care comparator like an oxime (e.g., HI-6 DMS at 30 mg/kg) in combination with atropine and avizafone.
-
The survival of the animals is monitored at specific time points, typically 6 hours and 24 hours post-poisoning.
-
The LD50 of soman for each treatment group is calculated, and the protection ratio is determined by dividing the LD50 of the treated group by the LD50 of the control group.
Ex Vivo Rat Diaphragm Myography
Objective: To assess the ability of this compound to restore muscle force in a rat diaphragm preparation exposed to soman.
Tissue Preparation:
-
Male Wistar rats (300 ± 50 g) are euthanized.
-
The diaphragm is excised and hemispheres are prepared.
Experimental Setup:
-
The diaphragm preparations are mounted in an organ bath containing aerated Tyrode solution (125 mM NaCl, 24 mM NaHCO3, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose, saturated with 95% O2 and 5% CO2, pH 7.4) at 25 ± 0.5 °C.[4]
-
The muscle is stimulated electrically to elicit contractions, and the resulting muscle force is measured using a force transducer.
Protocol:
-
A baseline muscle force is established.
-
The preparation is exposed to soman to induce muscle paralysis due to nAChR desensitization.
-
This compound is then added to the organ bath at various concentrations.
-
The recovery of muscle force is monitored over time.
-
The muscle force-restoring effect is quantified as the percentage of the initial baseline force that is recovered after the addition of this compound.
Experimental Workflow for Ex Vivo Myographydot
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Searching for putative binding sites of the bispyridinium compound this compound in the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MB327 in Rodent Models of Nerve Agent Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerve agents, such as sarin, soman (B1219632), and tabun, are highly toxic organophosphorus compounds that irreversibly inhibit acetylcholinesterase (AChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in a "cholinergic crisis" characterized by overstimulation of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[1][3] The subsequent desensitization of nAChRs, particularly at the neuromuscular junction, can lead to respiratory paralysis and death.[3]
Standard treatment for nerve agent poisoning typically includes an antimuscarinic agent like atropine (B194438) and an AChE reactivator (oxime).[3] However, this standard therapy is not sufficiently effective against all nerve agents.[4] MB327, a bispyridinium non-oxime compound, represents an alternative therapeutic strategy. It functions as a non-competitive antagonist and positive allosteric modulator of nAChRs.[1][5] Instead of reactivating AChE, this compound directly targets the nAChRs to restore neuromuscular transmission.[4][6] These application notes provide detailed protocols for the use of this compound in rodent models of nerve agent exposure based on published studies.
Mechanism of Action of Nerve Agents and this compound
Nerve agents block the active site of AChE, preventing the breakdown of acetylcholine. The resulting excess ACh continuously stimulates nAChRs, leading to initial muscle fasciculations followed by paralysis due to receptor desensitization. This compound acts downstream of AChE inhibition, directly on the nAChR to counteract the effects of ACh overstimulation and restore neuromuscular function.
Experimental Protocols
The following protocols are synthesized from various studies evaluating this compound in rodent models. It is crucial to adapt these protocols based on specific research questions, institutional guidelines, and animal welfare regulations.
General Experimental Workflow
Protocol 1: Evaluation of this compound Efficacy in Mice
This protocol is based on studies assessing the therapeutic benefit of this compound in combination with standard antidotes in mice exposed to various nerve agents.[5][7][8]
1. Animals:
-
Species: Male albino mice (e.g., CD-1).
-
Weight: 20-30 g.
-
Acclimatization: At least 5 days under standard laboratory conditions.
2. Materials:
-
Nerve agents: Sarin, soman, tabun, cyclosarin (B1206272) (purity >95%).[5]
-
This compound: [1,1′-(propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide], 99% purity.[5][7]
-
Standard Antidotes:
-
Vehicle: Saline (0.9% NaCl).
3. Experimental Procedure:
-
Dosing Solutions: Prepare fresh solutions of nerve agents, this compound, and standard antidotes in saline on the day of the experiment.
-
Nerve Agent Challenge: Administer the nerve agent intramuscularly (i.m.) or subcutaneously (s.c.) at various doses to determine the LD50.
-
Antidotal Treatment: One minute after the nerve agent challenge, administer the treatment intramuscularly (i.m.) into the contralateral limb.
-
Control Groups:
-
Nerve agent only.
-
Nerve agent + Atropine.
-
Nerve agent + Atropine + Oxime.
-
-
Test Groups:
-
Nerve agent + Atropine + this compound.
-
Nerve agent + Atropine + Oxime + this compound.
-
-
-
Observation: Monitor animals continuously for the first hour and then periodically up to 24 hours for clinical signs of toxicity and mortality.
-
Endpoint: Record the number of surviving animals at 6 hours and 24 hours post-exposure. The 6-hour endpoint may be more appropriate for assessing this compound's efficacy against rapidly aging agents like soman.[9]
-
Data Analysis: Calculate the LD50 values for each group using probit analysis. Determine the protection ratio by dividing the LD50 of the treated group by the LD50 of the control (nerve agent only) group.
Protocol 2: Evaluation of this compound in Guinea Pigs
This protocol is adapted from studies using guinea pigs, which are considered a sensitive model for nerve agent toxicity.[9]
1. Animals:
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 300-400 g.
-
Acclimatization: Appropriate period under standard laboratory conditions.
2. Materials:
-
Nerve agent: Soman.
-
This compound: diiodide or dimethanesulfonate salt.
-
Standard Antidotes: Atropine, Avizafone (a pro-drug of diazepam for seizure control), and an oxime (e.g., HI-6).
3. Experimental Procedure:
-
Nerve Agent Challenge: Administer soman subcutaneously (s.c.).
-
Antidotal Treatment: One minute following the soman challenge, administer the therapeutic combination intramuscularly (i.m.).
-
Example treatment combination: Atropine (3 mg/kg), Avizafone (3 mg/kg), and either this compound (33.8 mg/kg) or HI-6 (30 mg/kg).[9]
-
-
Endpoint Determination: Determine the LD50 of the nerve agent at a 6-hour endpoint. This earlier time point has been shown to reveal a more significant protective effect of this compound compared to the traditional 24-hour endpoint.[9]
-
Data Analysis: Calculate and compare the protection ratios for the this compound-containing and oxime-containing treatment groups.
Data Presentation
The efficacy of this compound is typically quantified by its ability to increase the LD50 of the nerve agent, either alone or in combination with other antidotes. The following tables summarize representative data from studies in mice.
Table 1: Therapeutic Efficacy of this compound in Combination with Atropine against Nerve Agent Poisoning in Mice (24h Endpoint)
| Nerve Agent | Treatment Group | LD50 (µg/kg) | Protection Ratio |
| Sarin | Atropine | 101.2 | 1.1 |
| Atropine + this compound (16.7 mg/kg) | 111.9 | 1.2 | |
| Atropine + this compound (33.4 mg/kg) | 113.8 | 1.2 | |
| Soman | Atropine | 50.4 | 1.1 |
| Atropine + this compound (33.4 mg/kg) | 61.1 | 1.3 | |
| Tabun | Atropine | 165.7 | 1.1 |
| Atropine + this compound (33.4 mg/kg) | 200.6 | 1.3 |
Data synthesized from Kassa et al. (2016).[7][8]
Table 2: Therapeutic Efficacy of this compound Added to Standard Antidotal Treatment (Atropine + Oxime) in Mice (24h Endpoint)
| Nerve Agent | Treatment Group | LD50 (µg/kg) | Protection Ratio |
| Sarin | Atropine + Obidoxime | 134.9 | 1.5 |
| Atropine + Obidoxime + this compound (33.4 mg/kg) | 167.4 | 1.8 | |
| Soman | Atropine + HI-6 | 134.9 | 2.9 |
| Atropine + HI-6 + this compound (33.4 mg/kg) | 139.5 | 3.0 | |
| Tabun | Atropine + Trimedoxime | 296.2 | 2.0 |
| Atropine + Trimedoxime + this compound (33.4 mg/kg) | 313.1 | 2.1 |
Data synthesized from Kassa et al. (2016).[5][7][8]
Conclusion
This compound offers a promising, albeit modest, beneficial effect as an adjunct therapy in the treatment of nerve agent poisoning in rodent models.[7][8] Its unique mechanism of action, targeting the nAChR directly, makes it a valuable candidate for further research, especially for nerve agents that are resistant to standard oxime therapy.[4] The experimental endpoint is a critical consideration in study design, with earlier time points potentially revealing greater therapeutic benefit.[9] The protocols and data presented here provide a framework for researchers to design and execute studies to further elucidate the therapeutic potential of this compound and its analogs.
References
- 1. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nerve agent - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MB327 in Guinea Pig Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of MB327 in guinea pig studies, based on available preclinical research. This compound is a bispyridinium non-oxime compound investigated for its role as a resensitizer of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly as a medical countermeasure against organophosphorus nerve agent poisoning.[1][2][3]
Compound Profile: this compound
-
Chemical Name: 1,1'-(propane-1,3-diyl)bis(4-tert-butylpyridinium)
-
Forms: Available as diiodide (I₂) or dimethanesulfonate (DMS) salts.[4][5][6]
-
Mechanism of Action: this compound functions as a positive allosteric modulator of nAChRs.[7][8] In cases of nerve agent poisoning, where acetylcholinesterase (AChE) is inhibited, the resulting excess acetylcholine leads to overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction.[7][8][9] this compound acts to restore the function of these desensitized receptors, thereby re-establishing neuromuscular transmission without reactivating AChE.[1][3][9] A potential allosteric binding site, termed this compound-PAM-1, has been identified at the transition of the extracellular to the transmembrane region of the nAChR.[7][10]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and dosage information for this compound in guinea pigs from various studies.
Table 1: Pharmacokinetic Parameters of this compound DMS in Guinea Pigs
| Parameter | Value | Dosage and Administration |
| Cₘₐₓ | 22 µM | 10 mg/kg (i.m.) |
| Tₘₐₓ | 12 minutes | 10 mg/kg (i.m.) |
| Elimination t₁/₂ | 22 minutes | 10 mg/kg (i.m.) |
Data sourced from Price et al., 2016.[5][6]
Table 2: Dosage and Efficacy of this compound in Guinea Pigs Against Soman (B1219632) Poisoning
| This compound Salt | Dosage | Administration Route | Co-administered Drugs | Key Findings | Reference |
| Diiodide (I₂) | 33.8 mg/kg | Intramuscular (i.m.) | Atropine (B194438) (3 mg/kg), Avizafone (B1665846) (3 mg/kg) | Protection ratio of >15.4 at a 6-hour endpoint.[2] | Price et al., 2018[2] |
| Diiodide (I₂) | 0-113 mg/kg | Intramuscular (i.m.) | Atropine (3 mg/kg), Avizafone (3 mg/kg) | Dose-dependent increase in the LD₅₀ of soman. Statistically significant protection at 33.9 mg/kg.[4][5][6] | Price et al., 2016[5][6] |
| DMS | 30 mg/kg | Intramuscular (i.m.) | Physostigmine salicylate, Hyoscine hydrobromide | Protected 6 out of 8 animals against a 5xLD₅₀ challenge of soman.[4][11] | Timperley et al., 2012 (as cited in Price et al., 2016)[4][11] |
Table 3: Adverse Effects of this compound DMS in Unpoisoned Guinea Pigs
| Dosage | Administration Route | Observed Effects |
| 100 mg/kg or higher | Intramuscular (i.m.) | Lethal.[4][5][6] |
| 30 mg/kg | Intramuscular (i.m.) | Flaccid paralysis and respiratory impairment. Respiration normalized by 30 minutes, but animals remained incapacitated for up to 4 hours.[4][5][6] |
Data sourced from Price et al., 2016.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to guinea pigs in the context of nerve agent poisoning studies.
Efficacy Study of this compound Against Soman Poisoning
Objective: To determine the protective efficacy of this compound, in combination with other medical countermeasures, against soman-induced lethality in guinea pigs.
Materials:
-
This compound diiodide (I₂) or dimethanesulfonate (DMS)
-
Soman (nerve agent)
-
Atropine sulfate
-
Avizafone
-
Vehicle for drug dissolution (e.g., saline)
-
Male Dunkin-Hartley guinea pigs
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Allow guinea pigs to acclimatize to the laboratory environment for a specified period before the experiment.
-
Drug Preparation: Prepare solutions of this compound, atropine, and avizafone in a suitable vehicle to the desired concentrations for injection.
-
Soman Challenge: Administer a subcutaneous (s.c.) injection of soman at a predetermined dose or range of doses to the guinea pigs.
-
Antidote Administration: One minute following the soman challenge, administer this compound (e.g., 33.8 mg/kg) via intramuscular (i.m.) injection.[2] Concurrently or immediately after, administer atropine (3 mg/kg) and avizafone (3 mg/kg) via the i.m. route.[2][4][5][6]
-
Observation: Monitor the animals closely for signs of toxicity and mortality over a defined period (e.g., 6 hours or 24 hours).[2]
-
Data Analysis: Determine the LD₅₀ of soman in the presence of the treatment regimen and calculate the protection ratio by dividing the LD₅₀ of the treated group by the LD₅₀ of a control group (receiving soman and vehicle).
Pharmacokinetic Study of this compound
Objective: To determine the plasma concentration-time profile of this compound in guinea pigs following intramuscular administration.
Materials:
-
This compound DMS
-
d₆-MB327 (deuterated internal standard for mass spectrometry)[4]
-
Male Dunkin-Hartley guinea pigs
-
Equipment for blood collection (e.g., catheters, syringes with anticoagulant)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Animal Preparation: If serial blood sampling is required, cannulate a carotid artery under anesthesia for ease of collection.
-
This compound Administration: Administer a single i.m. dose of this compound DMS (e.g., 10 mg/kg).[4][5][6]
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 2, 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Add the internal standard (d₆-MB327) to the plasma samples.
-
Perform protein precipitation and sample cleanup.
-
Analyze the samples using a validated LC-MS method to quantify the concentration of this compound.
-
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and elimination half-life (t₁/₂).
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound in overcoming nerve agent-induced paralysis.
Caption: Workflow for an in vivo efficacy study of this compound in guinea pigs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological characterization of the bispyridinium non-oxime compound this compound and its 2- and 3-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Application Notes & Protocols for Assessing MB327 Efficacy Against Soman Poisoning
Introduction
Soman (B1219632) (GD) is a highly toxic organophosphorus (OP) nerve agent that causes irreversible inhibition of acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in overstimulation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][3][4] The subsequent cholinergic crisis can lead to seizures, respiratory distress, and death.[1][5] Standard treatment for nerve agent poisoning typically includes an antimuscarinic agent like atropine (B194438) and an oxime to reactivate AChE.[6][7] However, the efficacy of oximes against soman is limited due to the rapid "aging" of the soman-AChE complex, which prevents reactivation.[8][9]
MB327 is a bispyridinium, non-oxime compound that offers an alternative therapeutic strategy.[6][10] Unlike oximes, this compound does not reactivate inhibited AChE.[10][11] Instead, it acts as a non-competitive antagonist and an open-channel blocker at the nicotinic receptor.[11][12][13] This mechanism directly counteracts the effects of ACh overstimulation at the neuromuscular junction, helping to restore muscle function.[2][10] This document provides detailed protocols for assessing the in vivo and in vitro efficacy of this compound as a medical countermeasure against soman poisoning.
Mechanism of Action: Soman Poisoning and this compound Intervention
Soman exerts its toxicity by covalently binding to the serine residue in the active site of AChE, rendering the enzyme non-functional. The accumulation of ACh leads to continuous stimulation of nAChRs at the neuromuscular junction, causing initial muscle fasciculations followed by paralysis due to receptor desensitization. This compound acts downstream of AChE inhibition by blocking the ion channel of the nAChR. This action prevents ion influx even when ACh is bound to the receptor, thereby mitigating the neuromuscular block and restoring muscle function.
Figure 1. Signaling pathway of soman poisoning and this compound's mechanism of action.
Part 1: In Vivo Efficacy Assessment Protocol
This protocol details the in vivo evaluation of this compound's protective efficacy against soman-induced lethality, typically in a guinea pig model. Guinea pigs are a preferred model as their low levels of plasma carboxylesterases mimic human physiology in response to organophosphates.[14]
Experimental Workflow
The workflow involves acclimatizing the animals, preparing the test substances, administering the soman challenge followed by the therapeutic intervention, and monitoring the animals over a defined period to determine the median lethal dose (LD50).
References
- 1. Soman-induced toxicity, cholinesterase inhibition and neuropathology in adult male Göttingen minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. biorxiv.org [biorxiv.org]
- 4. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigating Organophosphate Nerve Agent, Soman (GD)-Induced Long-Term Neurotoxicity: Saracatinib, a Src Tyrosine Kinase Inhibitor, as a Potential Countermeasure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soman - Wikipedia [en.wikipedia.org]
- 9. BioKB - CoOccurrence - Soman - oxime [biokb.lcsb.uni.lu]
- 10. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 12. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
MB327 solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of MB327, a bispyridinium non-oxime compound that acts as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has shown potential as a therapeutic agent for counteracting the effects of organophosphorus nerve agent poisoning by resensitizing desensitized nAChRs.[1][2][3]
Chemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂N₂²⁺ | MedChemExpress |
| Molecular Weight | 312.5 g/mol (cation) | MedChemExpress |
| Appearance | Solid | Implied from handling instructions |
| Storage (Solid) | Store at -20°C for long-term storage. | General laboratory practice |
| Storage (Solution) | Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | General laboratory practice |
Solution Preparation and Stability
Precise solubility and stability data for this compound in various solvents is not extensively published. The following recommendations are based on general laboratory practices for similar compounds and information gathered from supplier data sheets. It is strongly recommended that researchers perform their own solubility and stability tests for their specific experimental conditions.
Solubility:
| Solvent | Anticipated Solubility | Notes |
| Water | Soluble | As a salt, it is expected to have good aqueous solubility. |
| DMSO | Soluble | A common solvent for preparing stock solutions of organic molecules. |
| Ethanol | Likely soluble | Often used as a solvent for in vivo and in vitro studies. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the desired amount of solid this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3125 mg of the this compound cation. Note that the actual weight will depend on the salt form of this compound provided by the supplier.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the solid this compound in a sterile microcentrifuge tube or vial.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but the stability of this compound under these conditions should be verified.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C.
Preparation of Working Solutions:
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer or medium (e.g., physiological saline solution for myography). Ensure that the final concentration of the stock solvent (e.g., DMSO) in the working solution is low enough to not affect the experimental system (typically <0.5%).
Experimental Protocols
This compound is primarily used in functional assays to assess its ability to modulate nAChR activity. The two main experimental systems described in the literature are mass spectrometry-based binding assays and wire myography on isolated tissues.
Mass Spectrometry-Based nAChR Binding Assay
This assay is used to determine the binding affinity of this compound to the nAChR. It is a competition assay where this compound competes with a labeled ligand (e.g., a deuterated version of this compound, [²H₆]this compound) for binding to the receptor.
Materials:
-
nAChR-rich membrane preparations (e.g., from Torpedo californica electric organ)
-
This compound
-
Labeled ligand (e.g., [²H₆]this compound)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Centrifuge capable of high-speed centrifugation
-
LC-MS/MS system for ligand quantification
Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine the nAChR membrane preparation, a fixed concentration of the labeled ligand, and varying concentrations of this compound in the incubation buffer. Include control tubes with no unlabeled this compound (total binding) and tubes with a high concentration of an appropriate competitor to determine non-specific binding.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Centrifuge the tubes at high speed (e.g., >100,000 x g) to pellet the membranes with the bound ligand.
-
Sample Preparation for LC-MS/MS: Carefully remove the supernatant containing the free ligand. The pellet containing the bound ligand is then processed for LC-MS/MS analysis. This may involve protein precipitation and extraction of the ligand.
-
Quantification: Quantify the amount of bound labeled ligand using a validated LC-MS/MS method.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of this compound. The data can be fitted to a competition binding equation to determine the IC₅₀ of this compound, from which the inhibition constant (Ki) can be calculated.
Wire Myography for Functional Assessment
Wire myography is used to assess the functional effect of this compound on the contractility of isolated tissues, such as arterial segments or diaphragm muscle strips, that express nAChRs. This is particularly relevant for studying its potential to restore neuromuscular function after exposure to nerve agents.
Materials:
-
Isolated tissue (e.g., rat mesenteric artery or diaphragm)
-
Wire myograph system
-
Physiological Salt Solution (PSS), e.g., Tyrode's solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
This compound stock solution
-
Contractile agents (e.g., phenylephrine (B352888) for arteries)
-
Nerve agent or a nAChR desensitizing agent (e.g., soman (B1219632) or carbachol)
Protocol:
-
Tissue Dissection and Mounting: Carefully dissect the desired tissue and mount it in the wire myograph chamber according to the manufacturer's instructions.
-
Equilibration: Allow the tissue to equilibrate in the PSS-filled chamber under a set tension for a period of time (e.g., 60 minutes), with regular changes of the PSS.
-
Viability and Contractility Check: Assess the viability and contractility of the tissue by exposing it to a high-potassium solution or a standard contractile agent.
-
Induction of nAChR Desensitization: Introduce the nerve agent or desensitizing agent to the bath to induce a decline in contractile function mediated by nAChRs.
-
Application of this compound: Once the contractile response has stabilized at a reduced level, add increasing concentrations of this compound to the bath in a cumulative manner.
-
Data Recording: Continuously record the isometric tension of the tissue throughout the experiment.
-
Data Analysis: Measure the recovery of the contractile response as a function of the this compound concentration. Plot a concentration-response curve to determine the EC₅₀ of this compound for restoring tissue function.
Signaling Pathway
This compound acts as a positive allosteric modulator (PAM) at the nicotinic acetylcholine receptor. In the context of organophosphate poisoning, acetylcholinesterase is inhibited, leading to an accumulation of acetylcholine (ACh) in the synaptic cleft. This excess ACh causes overstimulation and subsequent desensitization of nAChRs, leading to a loss of neuromuscular function. This compound is thought to bind to an allosteric site on the nAChR, distinct from the ACh binding site. This binding event induces a conformational change in the receptor that facilitates its return from the desensitized state to a resting, activatable state, thereby restoring its responsiveness to ACh.
References
Application Notes and Protocols for Electrophysiological Characterization of MB327
For Researchers, Scientists, and Drug Development Professionals
Introduction
MB327 is a bispyridinium non-oxime compound that has demonstrated significant potential as a therapeutic agent against organophosphate nerve agent poisoning.[1][2][3] Its primary mechanism of action is the restoration of function to nicotinic acetylcholine (B1216132) receptors (nAChRs) that have been desensitized by excessive acetylcholine accumulation.[1][3][4] In essence, this compound acts as a positive allosteric modulator (PAM), enabling the recovery of neuromuscular transmission.[1][2] This document provides detailed electrophysiological techniques and protocols to study the effects of this compound on nAChRs.
Electrophysiological Techniques to Elucidate the Mechanism of this compound
The study of ion channel modulators like this compound relies on precise electrophysiological methods to measure the flow of ions across cell membranes.[5] The following techniques are instrumental in characterizing the pharmacological profile of this compound.
-
Two-Electrode Voltage Clamp (TEVC): This technique is ideal for studying ligand-gated ion channels expressed in Xenopus oocytes. It allows for the robust and stable recording of macroscopic currents, making it well-suited for determining the concentration-response relationships and basic modulatory effects of this compound on various nAChR subtypes.
-
Patch-Clamp Electrophysiology: Offering higher resolution than TEVC, the patch-clamp technique can be applied to cultured mammalian cells or neurons.[6]
-
Whole-Cell Configuration: This configuration allows for the recording of currents from the entire cell membrane, providing detailed information on the kinetics of nAChR activation, desensitization, and their modulation by this compound.
-
Single-Channel Configuration: By isolating a small patch of membrane containing only a few ion channels, this technique allows for the direct observation of the opening and closing of individual nAChR channels.[7] This is crucial for understanding the molecular mechanism of this compound, such as its effects on channel open probability, conductance, and mean open time.
-
-
Extracellular Field Potential Recordings: To assess the functional consequences of this compound's action in a more physiological context, field potential recordings can be made from in vitro tissue preparations, such as brain slices or the neuromuscular junction.[8][9][10][11] This technique measures the summed electrical activity of a population of neurons or muscle fibers, providing insight into how this compound restores synaptic transmission and network function.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical, yet expected, quantitative data from experiments investigating the effects of this compound on a specific nAChR subtype (e.g., the adult muscle-type α1β1δε nAChR).
Table 1: Effect of this compound on Acetylcholine (ACh) Potency in TEVC Recordings
| Parameter | ACh Alone | ACh + 10 µM this compound |
| EC₅₀ (µM) | 50.2 ± 3.5 | 15.8 ± 1.9 |
| Hill Slope | 1.2 ± 0.1 | 1.1 ± 0.1 |
| Iₘₐₓ (% of Control) | 100% | 145 ± 8.7% |
Table 2: Modulation of nAChR Desensitization Kinetics by this compound in Whole-Cell Patch-Clamp
| Condition | τ_fast (ms) | τ_slow (ms) | % Fast Component |
| Control (100 µM ACh) | 25.3 ± 2.1 | 210.5 ± 15.8 | 85.2 ± 4.3% |
| + 10 µM this compound | 45.8 ± 3.9 | 350.1 ± 20.4 | 60.7 ± 5.1% |
Table 3: Single-Channel Characteristics of nAChRs in the Presence of this compound
| Parameter | Control (10 µM ACh) | + 10 µM this compound |
| Single-Channel Conductance (pS) | 45.2 ± 1.8 | 44.9 ± 2.0 |
| Mean Open Time (ms) | 1.2 ± 0.2 | 2.5 ± 0.3 |
| Open Probability (Pₒ) | 0.08 ± 0.01 | 0.25 ± 0.03 |
Signaling Pathways and Experimental Workflows
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. Electrophysiological investigation of the effect of structurally different bispyridinium non-oxime compounds on human α7-nicotinic acetylcholine receptor activity-An in vitro structure-activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Approaches for the Study of Ion Channel Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 7. Principles of single-channel kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Field potential recording for investigation of synaptic plasticity in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PlasticityLab | Methods [plasticitylab.com]
- 10. Field potential analysis of synaptic transmission in spiking neurons in a sparse and irregular neuronal structure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Approaches and Limitations in the Investigation of Synaptic Transmission and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MB327 in Combination with Atropine and an Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of MB327 as an adjunct therapy with atropine (B194438) and an oxime for the treatment of organophosphorus (OP) nerve agent poisoning. The protocols and data presented are based on preclinical studies and are intended for research purposes.
Introduction
Organophosphate poisoning results from the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) (ACh) and subsequent overstimulation of muscarinic and nicotinic receptors. The standard treatment regimen consists of a muscarinic receptor antagonist (atropine) and an AChE reactivator (an oxime).[1][2][3] However, this therapy is not sufficiently effective against all nerve agents.[4]
This compound is a bispyridinium non-oxime compound that functions as a nicotinic acetylcholine receptor (nAChR) antagonist and a positive allosteric modulator.[4][5][6] It aids in restoring neuromuscular function without reactivating AChE, making it a promising candidate to supplement the standard treatment.[6][7] Preclinical studies have demonstrated that the addition of this compound to atropine and an oxime can modestly increase the therapeutic efficacy against nerve agents like sarin (B92409), soman (B1219632), and tabun.[8][9][10]
Mechanism of Action
The therapeutic rationale for combining this compound with atropine and an oxime is based on their complementary mechanisms of action to counteract the widespread effects of OP poisoning.
-
Atropine: A competitive antagonist of muscarinic acetylcholine receptors, atropine blocks the effects of excess ACh at these sites, mitigating symptoms like bronchorrhea, bronchospasm, and bradycardia.[3]
-
Oxime: Oximes, such as pralidoxime (B1201516) or HI-6, function by reactivating OP-inhibited AChE, thereby restoring the normal degradation of ACh at the synaptic cleft.[3]
-
This compound: This compound directly targets the nicotinic acetylcholine receptors. It is believed to act as a non-competitive antagonist at the nAChR ion channel and as a positive allosteric modulator, helping to restore neuromuscular transmission that has been impaired by nerve agents.[4][6][7][10]
The combined action of these three compounds provides a multi-pronged approach to managing OP poisoning by addressing both muscarinic and nicotinic overstimulation, as well as restoring enzymatic function.
Figure 1: Signaling pathway of OP poisoning and therapeutic interventions.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in combination with atropine and an oxime against various nerve agents.
Table 1: Therapeutic Efficacy of this compound Combinations Against Nerve Agents in Mice
| Nerve Agent | Treatment | LD50 (µg/kg) | Protection Ratio (PR) | Reference |
| Sarin | Atropine | 157 | 1.8 | [8] |
| Atropine + Oxime | 380 | 4.3 | [8] | |
| Atropine + this compound | 258 | 2.9 | [8] | |
| Atropine + Oxime + this compound | 620 | 7.0 | [8] | |
| Soman | Atropine | 68 | 1.4 | [8] |
| Atropine + Oxime | 101 | 2.1 | [8] | |
| Atropine + this compound | 89 | 1.8 | [8] | |
| Atropine + Oxime + this compound | 129 | 2.6 | [8] | |
| Tabun | Atropine | 201 | 1.7 | [8] |
| Atropine + Oxime | 345 | 2.9 | [8] | |
| Atropine + this compound | 255 | 2.1 | [8] | |
| Atropine + Oxime + this compound | 401 | 3.4 | [8] |
Note: The addition of this compound to atropine and an oxime showed a statistically significant increase in the LD50 for sarin poisoning.[8]
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs
| Parameter | Value | Reference |
| Dose (i.m.) | 10 mg/kg | [11] |
| Cmax | 22 µM | [11] |
| Tmax | 12 min | [11] |
| Elimination t1/2 | 22 min | [11] |
Table 3: Adverse Effects of this compound in Guinea Pigs (in the absence of nerve agent)
| Dose (mg/kg) | Observed Effects | Reference |
| 30 | Flaccid paralysis, respiratory impairment (normalized by 30 min), incapacitation up to 4h | [11] |
| ≥ 100 | Lethal | [11] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in preclinical studies. These should be adapted based on specific research needs and institutional guidelines.
In Vivo Efficacy Study in Mice
Objective: To determine the protective efficacy of this compound in combination with atropine and an oxime against nerve agent-induced lethality.
Materials:
-
Nerve agent (e.g., sarin, soman, tabun)
-
This compound
-
Atropine sulfate
-
Oxime (e.g., HI-6, obidoxime)
-
Vehicle (e.g., saline)
-
Male mice (e.g., CD-1), specific pathogen-free, 20-30 g
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare fresh solutions of the nerve agent and antidotes in the appropriate vehicle on the day of the experiment.
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, atropine alone, atropine + oxime, atropine + this compound, atropine + oxime + this compound). A typical group size is 6-10 animals per dose level of the nerve agent.
-
Nerve Agent Challenge: Administer the nerve agent via the desired route (e.g., intramuscular, subcutaneous).
-
Antidote Administration: One minute following the nerve agent challenge, administer the antidotal treatment as a single injection (admixed) via the intramuscular route.[12][13]
-
Observation: Monitor the animals for clinical signs of toxicity and mortality at regular intervals, for instance, at 6 hours and 24 hours post-challenge.[9][14][15]
-
Data Analysis: Calculate the LD50 values for the nerve agent in each treatment group using probit analysis. Determine the protection ratio by dividing the LD50 of the protected group by the LD50 of the control group.[12][13]
Figure 2: Experimental workflow for in vivo efficacy testing.
In Vitro Neuromuscular Function Assay
Objective: To assess the ability of this compound to restore neuromuscular transmission in nerve agent-inhibited muscle preparations.
Materials:
-
Human intercostal muscle or rat diaphragm preparations
-
Soman
-
This compound
-
Krebs-Henseleit solution
-
Field stimulation apparatus
-
Force transducer and recording system
Procedure:
-
Tissue Preparation: Prepare isolated muscle strips from human intercostal muscle or rat diaphragm.
-
Experimental Setup: Mount the muscle preparations in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Baseline Recording: Elicit muscle contractions via indirect field stimulation and record the baseline muscle force.
-
Soman Inhibition: Introduce soman into the organ bath to inhibit AChE and impair neuromuscular transmission, evidenced by a decrease in muscle force.
-
This compound Application: Once neuromuscular transmission is significantly inhibited, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Data Recording: Record the muscle force at each concentration of this compound to assess the restoration of neuromuscular function.
-
Data Analysis: Express the recovery of muscle force as a percentage of the initial baseline force.
Safety and Handling
This compound is a research chemical, and its toxicological properties have not been fully elucidated. As indicated by preclinical data, this compound can cause severe adverse effects, including respiratory impairment and paralysis at higher doses.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be strictly followed. All work with nerve agents must be conducted in a specialized facility with appropriate engineering controls and by highly trained personnel.
Conclusion
The combination of this compound with atropine and an oxime presents a promising therapeutic strategy for enhancing protection against organophosphate nerve agent poisoning. The data suggests a modest but potentially life-saving benefit, particularly in cases of sarin exposure.[8] The provided protocols offer a framework for further research into the efficacy and mechanisms of this combination therapy. Future studies should aim to optimize dosing regimens and further characterize the safety profile of this compound.
References
- 1. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 2. Intensive care management of organophosphate insecticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological treatment of organophosphorus insecticide poisoning: the old and the (possible) new - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Influence of Experimental End Point on the Therapeutic Efficacy of Essential and Additional Antidotes in Organophosphorus Nerve Agent-Intoxicated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of Experimental End Point on the Therapeutic Efficacy of Essential and Additional Antidotes in Organophosphorus Nerve Agent-Intoxicated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Influence of Experimental End Point on the Therapeutic Efficacy of Essential and Additional Antidotes in Organophosphorus Nerve Agent-Intoxicated Mice - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Myographic Studies of MB327 on Diaphragm Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed overview and experimental protocols for the myographic assessment of MB327 on isolated diaphragm preparations. This compound is a bispyridinium non-oxime compound that has shown promise in restoring neuromuscular transmission in the presence of organophosphorus (OP) nerve agents.[1][2] Unlike traditional oxime reactivators, this compound does not function by reactivating acetylcholinesterase (AChE). Instead, it acts as a positive allosteric modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction.[1][3] This document outlines the procedures for preparing an isolated rat phrenic nerve-diaphragm muscle preparation, inducing neuromuscular blockade with an OP agent like soman (B1219632), and subsequently evaluating the restorative effects of this compound on muscle contractility.
Core Application: Reversal of Organophosphate-Induced Neuromuscular Blockade
The primary application of myographic studies involving this compound on diaphragm preparations is to investigate its efficacy in counteracting the effects of nerve agent poisoning. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine at the neuromuscular junction and subsequent depolarization block and desensitization of nAChRs, resulting in muscle paralysis. This compound has been demonstrated to restore muscle force in a concentration-dependent manner in soman-impaired rat diaphragm preparations.[1]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in restoring muscle force in soman-poisoned rat diaphragm preparations. The data is expressed as a percentage of the initial muscle force before the application of soman.
| This compound Concentration (µM) | Mean Muscle Force Recovery (% of Control) |
| 1 | ~10% |
| 3 | ~25% |
| 10 | ~45% |
| 30 | ~60% |
| 100 | ~70% |
Note: The data presented are estimations derived from graphical representations in the cited literature. For precise values, refer to the original publications.
Experimental Protocols
Preparation of the Isolated Rat Phrenic Nerve-Hemi-Diaphragm
This protocol is adapted from established methods for preparing the rat phrenic nerve-diaphragm for in vitro studies.
Materials:
-
Male Wistar rat (200-250 g)
-
Krebs-Ringer solution (composition in mM: NaCl 135, KCl 5, CaCl₂ 2, MgCl₂ 1, NaHCO₃ 15, NaH₂PO₄ 1, glucose 11)
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Dissection tools (scissors, forceps)
-
Organ bath with stimulating and recording electrodes
-
Force transducer
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat according to institutional guidelines.
-
Exsanguinate the animal.
-
Carefully open the thoracic cavity to expose the diaphragm.
-
Isolate a hemi-diaphragm with the phrenic nerve attached. A segment of the ribs and the central tendon should be kept intact for mounting.
-
Immediately place the preparation in a petri dish containing Krebs-Ringer solution continuously bubbled with carbogen gas.
-
Mount the preparation in an organ bath maintained at 37°C and filled with carbogen-gassed Krebs-Ringer solution.
-
Attach the central tendon to a force transducer and the rib segment to a fixed holder in the organ bath.
-
Position the phrenic nerve on a stimulating electrode.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous superfusion of fresh, gassed Krebs-Ringer solution.
Myographic Recording and Induction of Neuromuscular Blockade
Procedure:
-
Set the stimulation parameters for the phrenic nerve. Supramaximal square wave pulses of 0.2 ms (B15284909) duration at a frequency of 0.1 Hz are typically used for baseline recordings.
-
Adjust the resting tension of the muscle to obtain optimal twitch responses.
-
Record baseline twitch contractions for a stable period (e.g., 15-20 minutes).
-
To induce neuromuscular blockade, introduce the organophosphate agent (e.g., soman at a concentration of 1 µM) into the organ bath.
-
Continue stimulation and record the decline in muscle force until a stable, minimal response is achieved, indicating neuromuscular blockade.
Application of this compound and Data Analysis
Procedure:
-
Once a stable neuromuscular blockade is established, introduce this compound into the organ bath at the desired concentration.
-
Record the muscle force response over time to assess the restorative effect of this compound.
-
To generate a concentration-response curve, a cumulative or non-cumulative addition of increasing concentrations of this compound can be performed. For non-cumulative additions, a washout period with fresh Krebs-Ringer solution is required between concentrations.
-
Data Analysis:
-
Measure the amplitude of the muscle contractions before and after the application of the organophosphate and after the addition of this compound.
-
Express the recovered muscle force as a percentage of the initial baseline contraction.
-
If a concentration-response curve is generated, calculate the EC₅₀ value for this compound.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for myographic studies.
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Experimental workflow for myographic studies.
References
- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment [pubmed.ncbi.nlm.nih.gov]
- 2. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - JuSER [juser.fz-juelich.de]
Application Notes and Protocols: In Silico Modeling of MB327 Binding to Nicotinic Acetylcholine Receptors (nAChRs)
Audience: Researchers, scientists, and drug development professionals.
Introduction Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels crucial for synaptic transmission in the nervous system and at the neuromuscular junction.[1][2] Intoxication by organophosphorus compounds (OPCs), such as nerve agents and pesticides, leads to the inhibition of acetylcholinesterase (AChE).[3] This results in an accumulation of acetylcholine (ACh), causing overstimulation and subsequent desensitization of nAChRs, which can lead to respiratory paralysis and death.[4][5][6] The bispyridinium non-oxime compound MB327 has emerged as a promising therapeutic agent that can restore the function of desensitized nAChRs.[4][7] this compound acts as a positive allosteric modulator (PAM), resensitizing the receptor to ACh.[5][7] Understanding the precise binding mechanism of this compound is fundamental for the rational design of more potent drugs.[3] In silico modeling, including molecular docking and dynamics simulations, has been instrumental in elucidating the binding mode of this compound, identifying a novel allosteric binding site.[3][8][9]
These application notes provide an overview of the computational and experimental protocols used to study the interaction between this compound and nAChRs.
In Silico Identification of the this compound Binding Site
Recent computational studies have successfully identified a putative allosteric binding pocket for this compound, termed This compound-PAM-1 .[3][5][8] This site is located at the interface between two adjacent subunits, at the transition from the extracellular domain (ECD) to the transmembrane domain (TMD).[3][9][10] Binding of this compound to this site is predicted to exert an allosteric effect on the orthosteric ACh binding pocket and the transmembrane ion channel, thereby restoring its function.[3][8] It has also been noted that this compound shows affinity for the orthosteric binding site, which may contribute to inhibitory effects observed at higher concentrations.[3][8][11]
Protocol 1: Computational Workflow for Modeling this compound-nAChR Interaction
This protocol outlines the key steps for the in silico modeling of this compound binding to nAChRs, based on methodologies described in recent literature.[3][8][12]
-
Homology Modeling of the nAChR:
-
Objective: To generate a three-dimensional model of the target nAChR subtype (e.g., human muscle-type α1β1δε) if an experimental structure is unavailable.
-
Procedure:
-
Obtain the amino acid sequence of the target nAChR subunits from a protein database (e.g., UniProt).
-
Identify suitable template structures from the Protein Data Bank (PDB) using BLAST. High-resolution cryo-EM structures of homologous receptors (e.g., from Torpedo marmorata, PDB IDs: 6PV8, 5KXI) are preferred.[8]
-
Use a homology modeling software, such as MODELLER, to generate the 3D model based on the alignment with the template(s).[8]
-
Validate the quality of the generated model using tools like PROCHECK and Ramachandran plots.
-
-
-
Ligand and Receptor Preparation:
-
Objective: To prepare the 3D structures of this compound and the nAChR model for docking.
-
Procedure:
-
Generate a 3D conformer of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a force field (e.g., MMFF94).
-
For the receptor model, add hydrogen atoms, assign protonation states for titratable residues, and assign partial charges using a molecular modeling package (e.g., Amber, GROMACS).
-
-
-
Blind Docking:
-
Objective: To perform an unbiased search for all potential binding sites of this compound on the entire surface of the nAChR model.
-
Procedure:
-
Define a search box that encompasses the entire receptor.
-
Use a docking program like AutoDock Vina or GOLD to dock this compound to the receptor.
-
Cluster the resulting docking poses and rank them based on their predicted binding energy scores. The most populated clusters with favorable scores indicate potential binding sites. The this compound-PAM-1 site was identified using this approach.[3][9]
-
-
-
Molecular Dynamics (MD) Simulations:
-
Objective: To assess the stability of the this compound-nAChR complex and analyze the interactions in a simulated physiological environment.
-
Procedure:
-
Take the most promising docking pose (e.g., this compound in the this compound-PAM-1 site) as the starting structure.
-
Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system.
-
Perform energy minimization, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to stabilize the system's temperature and pressure.
-
Run a production MD simulation for an extended period (e.g., hundreds of nanoseconds).
-
Analyze the trajectory to evaluate the stability of the binding pose (RMSD), key intermolecular interactions (hydrogen bonds, electrostatic interactions), and conformational changes in the receptor.
-
-
-
Binding Free Energy Calculation:
-
Objective: To estimate the binding affinity of this compound to the identified site.
-
Procedure:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) on the MD simulation trajectory to calculate the binding free energy.[12]
-
-
Quantitative Data: this compound and Analog Binding Affinities
Experimental validation using techniques like Mass Spectrometry (MS) Binding Assays has been crucial to quantify the binding affinity of this compound and guide the development of more potent analogs.
| Compound | Method | Target | Affinity Constant | Reference |
| This compound | MS Binding Assay | nAChR (T. californica) | Kᵢ = 18.3 ± 2.6 µM | [13][14] |
| [²H₆]this compound | MS Binding Assay | nAChR (T. californica) | K𝘥 = 15.5 ± 0.9 µM | [13][14] |
| This compound | MS Binding Assay | nAChR (T. californica) | pKᵢ = 4.73 ± 0.03 | [15][16] |
| PTM0022 | MS Binding Assay | nAChR (T. californica) | pKᵢ = 5.16 ± 0.07 | [15][16] |
| UNC0638 | MS Binding Assay | nAChR (T. californica) | pKᵢ = 6.01 ± 0.10 | [6] |
| UNC0642 | MS Binding Assay | nAChR (T. californica) | pKᵢ = 5.97 ± 0.05 | [6] |
| UNC0646 | MS Binding Assay | nAChR (T. californica) | pKᵢ = 6.23 ± 0.02 | [6] |
Experimental Protocols for Binding Affinity Determination
Protocol 2: Mass Spectrometry (MS) Binding Assay
This protocol is adapted from the method developed specifically for characterizing the binding of this compound to the nAChR from Torpedo californica.[13][14]
-
Materials and Reagents:
-
nAChR-rich membrane preparations from Torpedo californica electric organ.
-
Reporter Ligand: Deuterated this compound analogue, [²H₆]this compound.
-
Competitor Ligand: this compound or other test compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
LC-MS/MS system for quantification.
-
-
Saturation Binding Experiment (to determine K𝘥 of reporter):
-
Prepare a series of dilutions of the reporter ligand, [²H₆]this compound.
-
In microcentrifuge tubes, mix the nAChR membranes, assay buffer, and varying concentrations of [²H₆]this compound.
-
For non-specific binding determination, prepare a parallel set of tubes containing a high concentration of unlabeled this compound.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Separate bound from free ligand by centrifugation. The pellet contains the membrane-bound ligand.
-
Quantify the concentration of [²H₆]this compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the amount of bound ligand by subtracting the free concentration from the total concentration.
-
Plot specific binding (Total - Non-specific) against the free [²H₆]this compound concentration and fit the data to a one-site binding model to determine K𝘥 and Bₘₐₓ.
-
-
Competition Binding Experiment (to determine Kᵢ of test compound):
-
Prepare a series of dilutions of the unlabeled test compound (e.g., this compound).
-
In microcentrifuge tubes, mix the nAChR membranes, assay buffer, a fixed concentration of [²H₆]this compound (typically at or near its K𝘥), and varying concentrations of the test compound.
-
Incubate, separate, and quantify the free [²H₆]this compound as described above.
-
Plot the specific binding of [²H₆]this compound as a function of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the reporter ligand and K𝘥 is its dissociation constant.
-
Protocol 3: General Competitive Radioligand Binding Assay
This is a general alternative protocol for assessing ligand binding to nAChRs.[17]
-
Materials and Reagents:
-
Membranes from cells expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity nAChR ligand (e.g., [³H]epibatidine).
-
Unlabeled test compound (e.g., this compound).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation counter.
-
-
Assay Procedure:
-
In a 96-well plate, add binding buffer, the unlabeled test compound at various concentrations, and the cell membranes.
-
Initiate the binding reaction by adding the radioligand at a fixed concentration (at or below its K𝘥).
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of a known nAChR ligand (e.g., nicotine).
-
Incubate the plate to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the assay by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
nAChR Signaling and Proposed Mechanism of this compound Action
Activation of nAChRs by ACh leads to the opening of the ion channel, causing an influx of Na⁺ and Ca²⁺ ions. This cation influx depolarizes the cell membrane and triggers downstream signaling cascades. Depending on the receptor subtype and cell type, these can include the PI3K-Akt and MAPK pathways, which are involved in cell survival and proliferation.[17][18] Other pathways involve coupling to G-proteins or Janus kinase 2 (JAK2).[19]
Under conditions of OPC poisoning, the persistent high concentration of ACh forces the nAChR into a desensitized, non-functional state. This compound, by binding to the allosteric this compound-PAM-1 site, is thought to stabilize the receptor in a conformation that allows it to be reactivated by ACh, effectively "resensitizing" it and restoring neuromuscular transmission.[3][11]
References
- 1. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of ligands binding to this compound-PAM-1, a binding pocket relevant for resensitization of nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening for new ligands of the this compound-PAM-1 binding site of the nicotinic acetylcholine receptor [epub.ub.uni-muenchen.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - JuSER [juser.fz-juelich.de]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. biorxiv.org [biorxiv.org]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of MB327 Analogs for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of MB327 analogs, which are potent positive allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). The protocols outlined below are intended for research purposes to facilitate the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
Introduction
This compound is a bispyridinium compound that has been identified as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2] By binding to an allosteric site on the receptor, this compound can enhance the response to the endogenous neurotransmitter, acetylcholine. This modulatory activity makes this compound and its analogs promising candidates for the treatment of conditions associated with cholinergic dysfunction, including organophosphate poisoning.[1][3] The synthesis of a diverse range of this compound analogs is crucial for understanding the structural requirements for potent allosteric modulation and for optimizing the pharmacological properties of this class of compounds.
The primary synthetic route to this compound and its analogs involves the N-alkylation of appropriately substituted pyridine (B92270) derivatives with a suitable diiodoalkane linker. This method allows for the facile introduction of various substituents on the pyridine rings and variation of the linker length, enabling a systematic exploration of the chemical space around the this compound scaffold.
Data Presentation: Biological Activity of this compound and Analogs
The following table summarizes the binding affinities of this compound and a selection of its analogs for the nicotinic acetylcholine receptor. This data is essential for comparing the potency of different analogs and for guiding future drug design efforts.
| Compound ID | R1 | R2 | Linker Length (n) | Binding Affinity (pKi) | Reference |
| This compound | 4-tert-butyl | 4-tert-butyl | 3 | 4.73 ± 0.03 | [3] |
| PTM0022 | 4-tert-butyl-3-phenyl | 4-tert-butyl-3-phenyl | 3 | 5.16 ± 0.07 | [3] |
| Analog A | 4-tert-butyl | 3-NMe2 | 3 | High | [4] |
| Analog B | 4-tert-butyl | 4-NMe2 | 3 | High | [4] |
| PTM0064 | 4-tert-butyl | 4-aminopyridinium | 3 | 4.17 ± 0.02 | [5] |
| PTM0070 | 4-tert-butyl | 4-morpholino | 3 | Lower than PTM0064 | [4] |
Experimental Protocols
General Protocol for the Synthesis of Symmetric Bispyridinium Analogs of this compound
This protocol describes a general method for the synthesis of symmetric this compound analogs by reacting a substituted pyridine with a diiodoalkane.
Materials:
-
Substituted pyridine (e.g., 4-tert-butylpyridine) (2.2 equivalents)
-
Diiodoalkane (e.g., 1,3-diiodopropane) (1.0 equivalent)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyridine (2.2 eq.) and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Under an inert atmosphere, add the diiodoalkane (1.0 eq.) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate of the bispyridinium salt may form. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system. Common solvent systems for bispyridinium salts include ethanol/ether, methanol/acetone, or water/acetone.[6][7][8][9] The choice of solvent will depend on the specific analog's solubility.
-
Column Chromatography: For analogs that are difficult to crystallize, purification can be achieved by column chromatography. Due to the ionic and polar nature of bispyridinium salts, specialized chromatographic techniques may be required.[10][11][12]
-
Stationary Phase: Reversed-phase silica (B1680970) gel (C18 or C8) or hydrophilic interaction liquid chromatography (HILIC) stationary phases are often suitable.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape, is typically used.
-
-
General Protocol for the Synthesis of Non-Symmetric Bispyridinium Analogs of this compound
This protocol describes a two-step method for the synthesis of non-symmetric this compound analogs.
Step 1: Synthesis of the Mono-alkylated Intermediate
Materials:
-
Substituted pyridine A (e.g., 4-tert-butylpyridine) (1.0 equivalent)
-
Diiodoalkane (e.g., 1,3-diiodopropane) (5.0 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted pyridine A (1.0 eq.) in a large excess of the diiodoalkane (5.0 eq.) in anhydrous acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
After the reaction is complete, remove the excess diiodoalkane and solvent under reduced pressure.
-
The crude mono-alkylated intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of the Non-Symmetric Bispyridinium Salt
Materials:
-
Crude mono-alkylated intermediate (from Step 1) (1.0 equivalent)
-
Substituted pyridine B (1.1 equivalents)
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Microwave reactor (optional)
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve the crude mono-alkylated intermediate (1.0 eq.) and the second substituted pyridine B (1.1 eq.) in anhydrous acetonitrile in a round-bottom flask or a microwave reaction vial.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to reflux for 24-48 hours.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120-150°C) for a shorter duration (e.g., 30-60 minutes). Microwave heating can significantly accelerate the reaction.
-
-
Work-up and Purification: Follow the same work-up and purification procedures as described in the protocol for symmetric analogs (Section 3.1).
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
References
- 1. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juser.fz-juelich.de [juser.fz-juelich.de]
- 6. mt.com [mt.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemconnections.org [chemconnections.org]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming MB327 Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MB327. The information below addresses common solubility challenges in aqueous buffers and offers detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bipyridine non-oxime compound that functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It is primarily investigated for its ability to restore neuromuscular function following poisoning by organophosphorus compounds, such as nerve agents.[1][3] this compound binds to an allosteric site on the nAChR, enhancing the receptor's response to acetylcholine and helping to overcome the effects of receptor desensitization caused by excessive acetylcholine accumulation.[1][4]
Q2: I am observing precipitation when trying to dissolve this compound in my aqueous buffer. What is the recommended solvent?
A2: For many in vitro and ex vivo studies, this compound has been successfully dissolved directly in aerated Tyrode solution at a physiological pH of 7.4.[5][6][7] If you are experiencing precipitation, it could be due to the concentration of this compound being too high for its solubility limit in your specific buffer system. It is recommended to start with a lower concentration and incrementally increase it. For stock solutions, organic co-solvents may be necessary, but care must be taken to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: Are there any general strategies to improve the solubility of this compound in aqueous solutions?
A3: Yes, several general strategies for enhancing the solubility of poorly soluble compounds can be applied to this compound:
-
pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Experimenting with slight variations in the buffer pH may improve the solubility of this compound.
-
Use of Co-solvents: The addition of a small amount of a water-miscible organic solvent, such as DMSO or ethanol, to the aqueous buffer can increase the solubility of hydrophobic compounds.[8][9] However, the final concentration of the co-solvent should be carefully controlled to avoid adverse effects in biological assays.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12] This is a widely used technique in pharmaceutical formulation to improve drug delivery.[10][12]
Q4: What is the known binding affinity of this compound for nicotinic acetylcholine receptors?
A4: The binding affinity of this compound for nAChRs has been determined using various methods. The following table summarizes some of the reported values.
| Ligand | Parameter | Value (µM) | Receptor Source |
| [2H6]this compound | Kd | 15.5 ± 0.9 | Torpedo californica |
| This compound | Ki | 18.3 ± 2.6 | Torpedo californica |
Kd: Dissociation constant; Ki: Inhibition constant.
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to resolving common precipitation issues encountered when preparing this compound solutions.
Issue: this compound precipitates immediately upon addition to an aqueous buffer.
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Concentration Exceeds Solubility Limit | Lower the final concentration of this compound. | Start by preparing a dilution series to determine the approximate solubility limit in your specific buffer. For many ex vivo experiments, concentrations in the micromolar range are effective. |
| Rapid Change in Solvent Polarity | Modify the mixing procedure. | When preparing a working solution from an organic stock, add the stock solution dropwise to the vigorously stirring aqueous buffer. This gradual addition helps to avoid localized high concentrations that can lead to precipitation. |
| Incorrect Buffer pH | Optimize the pH of the aqueous buffer. | The solubility of this compound may be pH-dependent. Prepare your buffer at a physiological pH of 7.4 as a starting point. If precipitation persists, test a range of pH values (e.g., 7.0-7.8) to identify the optimal pH for solubility. |
Issue: this compound solution is initially clear but becomes cloudy or precipitates over time.
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Solution Instability | Prepare fresh solutions and use them immediately. | This compound in solution may not be stable over long periods. It is best practice to prepare working solutions immediately before use. |
| Temperature Effects | Control the temperature during preparation and storage. | Prepare solutions at room temperature unless the protocol specifies otherwise. If storing solutions, check for precipitation after they have reached the storage temperature. Some compounds are less soluble at lower temperatures. |
| Buffer Composition | Evaluate the components of your aqueous buffer. | High concentrations of certain salts can decrease the solubility of organic compounds (salting out). If possible, try using a buffer with a lower ionic strength. |
Experimental Protocols
Protocol 1: Preparation of this compound in Tyrode Solution for Ex Vivo Experiments
This protocol is adapted from studies investigating the effects of this compound on neuromuscular transmission in rat diaphragm preparations.[5][6][7]
Materials:
-
This compound (diiodide or dimethanesulfonate salt)
-
Sodium Chloride (NaCl)
-
Sodium Bicarbonate (NaHCO3)
-
Potassium Chloride (KCl)
-
Magnesium Chloride (MgCl2)
-
Calcium Chloride (CaCl2)
-
Glucose
-
Deionized water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
pH meter
Procedure:
-
Prepare Tyrode Solution:
-
Dissolve the following salts in deionized water to the specified final concentrations: 125 mM NaCl, 24 mM NaHCO3, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, and 10 mM glucose.
-
Continuously aerate the solution with carbogen gas.
-
Adjust the pH to 7.4.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound.
-
Directly add the this compound powder to the aerated Tyrode solution while stirring.
-
Continue stirring until the this compound is completely dissolved.
-
-
Final Preparation:
Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
References
- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. humapub.com [humapub.com]
- 11. eijppr.com [eijppr.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
MB327 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for MB327, a potent and selective inhibitor of MEK1/2. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the anti-proliferative effect of this compound weaker than expected in my cancer cell line?
Possible Causes & Troubleshooting Steps:
-
Intrinsic or Acquired Resistance: The cell line may possess resistance mechanisms to MEK inhibitors.[1][2][3]
-
Action: Verify the mutation status of your cell line (e.g., BRAF, KRAS, NRAS). Resistance can be driven by mutations upstream or downstream of MEK, or by activation of parallel signaling pathways like PI3K/Akt.[2][4] Consider testing this compound in a well-characterized sensitive cell line (e.g., A375, BRAF V600E) as a positive control.
-
-
Compound Integrity: The this compound compound may have degraded.
-
Action: Prepare fresh stock solutions of this compound from powder. Avoid repeated freeze-thaw cycles. Confirm the compound's activity using a cell-free biochemical assay if possible.
-
-
Experimental Conditions: Suboptimal assay conditions can lead to misleading results.
-
Cell Line Authenticity: The cell line may be misidentified or contaminated.
-
Action: Perform cell line authentication (e.g., Short Tandem Repeat profiling). Routinely test for mycoplasma contamination.[6]
-
Q2: I'm observing an increase in phosphorylated MEK (p-MEK) levels after this compound treatment. Is this expected?
Possible Causes & Troubleshooting Steps:
-
Feedback Loop Activation: This is a known phenomenon for many MEK inhibitors.[7][8][9] Inhibition of the downstream kinase ERK can relieve a negative feedback loop that normally suppresses the activity of upstream kinases like RAF.[7][10] This leads to increased RAF activity, which then phosphorylates MEK.
-
Action: This is often an indicator of on-target pathway modulation. Critically, you should still observe a strong reduction in phosphorylated ERK (p-ERK), the direct substrate of MEK. The key readout for this compound efficacy is the suppression of p-ERK, not p-MEK.[11]
-
-
Assay Timing: The increase in p-MEK can be a transient or sustained effect.
-
Action: Perform a time-course experiment (e.g., 1, 6, 24 hours) to characterize the kinetics of p-MEK and p-ERK modulation following this compound treatment.
-
Q3: My Western blot shows inconsistent or no change in p-ERK levels, but I see a clear anti-proliferative effect. What could be happening?
Possible Causes & Troubleshooting Steps:
-
Transient p-ERK Inhibition: The inhibition of p-ERK may be potent but short-lived, with levels rebounding by the time of harvest.
-
Action: Harvest cell lysates at earlier time points (e.g., 30 minutes, 1, 2, 4 hours) after this compound treatment to capture the initial inhibitory effect.[12]
-
-
Off-Target Effects: At higher concentrations, this compound might have off-target activities that contribute to the anti-proliferative effect independent of MEK/ERK signaling.
-
Action: Perform a dose-response experiment and correlate the IC50 for proliferation with the concentration required to inhibit p-ERK. If the anti-proliferative IC50 is significantly higher than the p-ERK inhibition IC50, off-target effects may be at play.
-
-
Technical Issues with Western Blot: The Western blot protocol may need optimization.
Data Summary Tables
Table 1: Interpreting IC50 Values in Proliferation Assays
| Observation | Potential Interpretation | Recommended Action |
| Low nM IC50 | Expected on-target activity in a sensitive cell line. | Proceed with further experiments. |
| High nM to µM IC50 | Possible resistance, compound degradation, or suboptimal assay conditions. | Verify cell line mutations, test fresh compound, optimize assay. |
| No IC50 Curve | Cell line is likely resistant or insensitive to MEK inhibition. | Use a positive control cell line; consider alternative pathways. |
Table 2: Interpreting Phosphorylation Status by Western Blot
| Treatment | p-MEK Level | p-ERK Level | Interpretation |
| Vehicle | Basal | Basal | Baseline pathway activity. |
| This compound (Expected) | Increased | Strongly Decreased | Successful on-target MEK inhibition with feedback activation.[7][15] |
| This compound (Unexpected 1) | Basal / Decreased | Basal / Unchanged | Compound may be inactive or ineffective in this cell line. |
| This compound (Unexpected 2) | Increased | Basal / Unchanged | Potential technical issue with p-ERK detection or rapid p-ERK rebound. |
Key Experimental Protocols
Protocol: Western Blot for p-ERK and Total ERK Analysis
This protocol is essential for confirming the on-target activity of this compound.
-
Cell Treatment & Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 2 hours for p-ERK analysis).
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[12]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.[13]
-
-
Protein Transfer & Blocking:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Re-probing:
Diagrams and Workflows
Caption: The canonical RAS-RAF-MEK-ERK signaling pathway.
Caption: Feedback loop activation due to MEK inhibition.
Caption: Troubleshooting workflow for weak biological effect.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. dovepress.com [dovepress.com]
- 3. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. youtube.com [youtube.com]
- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
MB327 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of MB327, a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs). It also includes troubleshooting guides and frequently asked questions to assist with experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bispyridinium non-oxime compound that functions as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2] Its primary mechanism involves binding to an allosteric site on the nAChR, distinct from the acetylcholine binding site.[3][4] This binding "resensitizes" nAChRs that have been desensitized by prolonged exposure to acetylcholine, thereby restoring their function.[1][2][5] This is particularly relevant in the context of organophosphorus compound poisoning, which leads to an accumulation of acetylcholine and subsequent nAChR desensitization.[1][5]
Q2: What are the recommended storage conditions for this compound?
A2: For specific storage instructions, always refer to the Certificate of Analysis (CoA) provided by the supplier.[6] Generally, this compound is shipped at room temperature. For long-term storage, it is advisable to store the solid compound as recommended on the CoA, which is often at -20°C to ensure stability.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in a suitable solvent such as sterile water or a buffer appropriate for your experimental system. Due to the potential for instability in aqueous solutions over time, it is best practice to prepare working solutions fresh from a stock solution immediately before each experiment.[7] For short-term storage of stock solutions, refrigeration at 4°C may be acceptable, but for longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[7] Always clarify the solubility of this compound in your chosen solvent by consulting the product datasheet.
Stability and Storage Best Practices
Proper handling and storage of this compound are crucial for obtaining reliable and reproducible experimental results.
Solid Compound Storage
| Parameter | Recommendation | Rationale |
| Temperature | Refer to the Certificate of Analysis (typically -20°C for long-term storage). | To minimize degradation and maintain the integrity of the compound over time. |
| Container | Store in a tightly sealed, light-resistant container. | To protect from moisture and light, which can degrade the compound. |
| Environment | Keep in a dry, well-ventilated area. | To prevent absorption of moisture. |
Stock Solution Stability
The stability of this compound in solution can vary depending on the solvent, concentration, and storage conditions.
| Solvent | Storage Temperature | General Guidance |
| Water / Aqueous Buffer | 4°C | Stable for short-term use (days to a week). For longer storage, freezing is recommended. |
| Water / Aqueous Buffer | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for several months. |
| DMSO | -20°C | Generally stable for extended periods. Ensure DMSO is anhydrous to prevent degradation. |
Note: It is highly recommended to perform your own stability studies for your specific experimental conditions and buffer systems.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in biological buffer | - Low aqueous solubility of the compound.- High final concentration of this compound.- Buffer pH is at or near the isoelectric point (pI) of the compound. | - Decrease the final concentration of this compound.- If using a stock in an organic solvent like DMSO, ensure the final concentration of the solvent is low (typically <0.5%) and compatible with your assay.[7]- Test a range of buffer pH values to improve solubility.- Prepare working solutions fresh immediately before use.[7] |
| Inconsistent or variable experimental results | - Degradation of this compound due to improper storage or repeated freeze-thaw cycles.- Inaccurate pipetting or dilution of the compound.- Variability in the biological system (e.g., cell passage number, tissue preparation). | - Ensure proper storage of solid compound and stock solutions.- Prepare fresh working solutions for each experiment.- Calibrate pipettes regularly and use proper pipetting techniques.- Standardize all aspects of the experimental protocol, including cell culture conditions and tissue dissection. |
| No or low activity of this compound | - Incorrect concentration of this compound used.- Degraded compound.- Issues with the experimental assay itself. | - Verify the calculations for your dilutions.- Perform a dose-response curve to determine the optimal concentration.- Use a fresh vial of this compound or prepare a new stock solution.- Include positive and negative controls in your assay to ensure it is working correctly. |
| Inhibitory effects at high concentrations | - this compound can exhibit inhibitory activity at higher concentrations, possibly through interaction with the orthosteric binding site of the nAChR.[1][2] | - Perform a concentration-response experiment to identify the optimal therapeutic window where resensitizing effects are observed without significant inhibition.- The peak effect for muscle force restoration has been observed around 300 µM, with a decrease in effect at higher concentrations.[1] |
Experimental Protocols
Rat Diaphragm Muscle Force Measurement
This protocol is a standard method for assessing the ability of this compound to restore neuromuscular function in an ex vivo model of organophosphate poisoning.[1][2]
Materials:
-
Male Wistar rats (300 ± 50 g)
-
Tyrode solution (125 mM NaCl, 24 mM NaHCO3, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM glucose)
-
Soman (or other organophosphate)
-
This compound
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection tools
-
Muscle force transducer and recording system
-
Electrical field stimulation electrodes
Procedure:
-
Euthanize the rat and dissect the diaphragm muscle.
-
Mount a strip of the diaphragm in a tissue bath containing Tyrode solution, continuously bubbled with carbogen at 25 ± 0.5 °C.
-
Record the baseline muscle force in response to electrical field stimulation (e.g., 20 Hz, 50 Hz, 100 Hz).
-
Introduce the organophosphate (e.g., 3 µM soman) into the bath for a set period (e.g., 20 minutes) to inhibit acetylcholinesterase and induce muscle paralysis.
-
Wash out the organophosphate with fresh Tyrode solution.
-
Add this compound to the bath in increasing concentrations (e.g., 0.1 µM to 300 µM), allowing for an incubation period at each concentration (e.g., 20 minutes).
-
Record the muscle force at each concentration of this compound in response to electrical stimulation.
-
Analyze the data by calculating the muscle force as a percentage of the initial control force.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound at the neuromuscular junction.
Experimental Workflow for Muscle Force Measurement
Caption: Workflow for ex vivo rat diaphragm muscle force measurement.
References
- 1. biorxiv.org [biorxiv.org]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. americapeptides.com [americapeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Addressing variability in animal responses to MB327 treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MB327. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses during your experiments, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bipyridine non-oxime compound that functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs). In cases of organophosphate nerve agent poisoning, where acetylcholinesterase (AChE) is inhibited, the resulting excess acetylcholine leads to overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction. This compound acts by binding to an allosteric site on the nAChR, distinct from the acetylcholine binding site, to restore the receptor's sensitivity to acetylcholine. This restores neuromuscular function without reactivating AChE.
Q2: In which animal models has this compound been tested?
A2: this compound has been evaluated in various animal models, including in vivo studies in guinea pigs poisoned with nerve agents like soman (B1219632), and in ex vivo studies using rat diaphragm and human intercostal muscle preparations.
Q3: What are the most common sources of variability in animal studies with this compound?
A3: Variability in animal responses to this compound can stem from several factors:
-
Biological Variation: Differences in animal species, strain, age, sex, and individual genetics can significantly impact drug metabolism and response.
-
Experimental Procedures: Inconsistencies in drug administration (route, volume, timing), surgical procedures, and endpoint measurement can introduce significant variability.
-
Pharmacokinetics of this compound: The timing of the experimental endpoint is crucial. Due to its pharmacokinetic profile, the protective effects of this compound can be more pronounced at earlier time points (e.g., 6 hours) compared to later ones (e.g., 24 hours).[1]
-
Dose Selection: this compound can exhibit a bell-shaped dose-response curve, where higher doses may lead to a decrease in the desired effect. This could be due to an inhibitory action at the orthosteric binding site of the nAChR at high concentrations.
Troubleshooting Guides
Issue 1: High Variability in Animal Survival Rates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | - Ensure accurate calculation of dose based on the most recent body weight of each animal.- Use a consistent route and site of administration (e.g., intramuscular).- Standardize the volume of injection relative to body weight. |
| Timing of Treatment | - Administer this compound at a precise and consistent time point relative to nerve agent exposure. Studies have shown efficacy when administered 1 minute following subcutaneous soman.[1] |
| Animal Stress | - Acclimatize animals to the housing facility and experimental procedures to minimize stress.- Handle animals consistently and gently. |
| Genetic Variability | - Use a single, well-characterized animal strain for the study.- If high variability persists, consider increasing the sample size after a power analysis. |
| Endpoint Timing | - The protective effect of this compound against soman in guinea pigs is significantly greater at a 6-hour endpoint compared to a 24-hour endpoint.[1] Consider the pharmacokinetics of this compound when designing your study and selecting endpoints. |
Issue 2: Unexpected Bell-Shaped Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Target Saturation and Off-Target Effects | - At higher concentrations, this compound may exhibit inhibitory effects, possibly by interacting with the orthosteric acetylcholine binding site.[2] - To investigate this, expand the dose range in your study to include several lower concentrations to better define the ascending part of the curve and the peak effective dose. |
| Compound Solubility/Aggregation at High Concentrations | - Poor solubility at higher concentrations can lead to the formation of aggregates, which may have reduced or altered activity.[3][4] - Visually inspect the drug solution at the highest concentrations for any precipitation. - Consider reformulating the compound with a different vehicle if solubility is an issue. |
| Receptor Desensitization | - Although this compound is a resensitizer, very high concentrations of a modulator could potentially lead to receptor desensitization.[5] - Correlate your in vivo findings with in vitro or ex vivo assays that can more directly measure nAChR function across a wide range of concentrations. |
Data Presentation
Table 1: Efficacy of this compound vs. HI-6 Against Soman Poisoning in Guinea Pigs
| Treatment (in combination with atropine (B194438) and avizafone) | Endpoint | Protection Ratio |
| This compound (33.8 mg/kg, i.m.) | 6 hours | >15.4 |
| This compound (33.8 mg/kg, i.m.) | 24 hours | 2.8 |
| HI-6 (30 mg/kg, i.m.) | 6 hours | 3.9 |
| HI-6 (30 mg/kg, i.m.) | 24 hours | 2.9 |
| Data from Price et al., Toxicology Letters, 2018.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs
| Dose (DMS salt) | Route | Cmax | Tmax | t1/2 (elimination) |
| 10 mg/kg | i.m. | 22 µM | 12 min | 22 min |
| Data from Price et al., Toxicology Letters, 2015.[6][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Guinea Pig Model of Soman Poisoning
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Groups:
-
Vehicle control
-
Soman only
-
Soman + Atropine + Avizafone
-
Soman + Atropine + Avizafone + this compound (various doses)
-
Soman + Atropine + Avizafone + Positive Control (e.g., HI-6)
-
-
Procedure: a. Administer soman subcutaneously (s.c.). b. One minute after soman administration, administer the treatment intramuscularly (i.m.).
-
Endpoint: Determine the LD50 of soman for each treatment group by monitoring survival at the pre-determined endpoint. The protection ratio is calculated by dividing the LD50 of the treated group by the LD50 of the control group.
Protocol 2: Ex Vivo Measurement of Muscle Force in Rat Diaphragm
-
Tissue Preparation: a. Euthanize a male Wistar rat (e.g., 300 ± 50 g) and dissect the diaphragm muscle.[8] b. Prepare diaphragm muscle strips (e.g., 4 mm wide) with the phrenic nerve attached.[9]
-
Apparatus: a. Mount the muscle strip in an organ bath containing oxygenated Ringer solution at a controlled temperature (e.g., 20-22°C).[9] b. Attach one end of the muscle to a force transducer. c. Position platinum electrodes to flank the muscle for field stimulation.[10]
-
Procedure: a. Allow the muscle to equilibrate. b. Stimulate the muscle with a range of frequencies (e.g., 5-100 Hz) to determine the baseline force-frequency response.[11] c. Introduce the nerve agent (e.g., soman) to the bath to induce neuromuscular blockade. d. Once the muscle force is significantly reduced, add this compound to the bath at the desired concentration. e. Re-evaluate the force-frequency response to measure the recovery of muscle function.
-
Data Analysis: Express the recovered muscle force as a percentage of the initial baseline force.
Mandatory Visualizations
Caption: Signaling pathway of this compound action at the neuromuscular junction.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Caption: Troubleshooting logic for high variability in animal responses.
References
- 1. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colloidal Drug Formulations Can Explain “Bell-Shaped” Concentration–Response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. treat-nmd.org [treat-nmd.org]
- 11. Impact of aging on diaphragm muscle function in male and female Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing a Narrow Therapeutic Window of MB327
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the experimental complexities of MB327, a promising but challenging compound for treating organophosphate poisoning. Here, you will find troubleshooting guidance and frequently asked questions to enhance your research and development efforts toward improving its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bispyridinium non-oxime compound designed to counteract the effects of organophosphorus nerve agent poisoning.[1] Its primary mechanism of action is as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] In cases of organophosphate poisoning, acetylcholinesterase (AChE) is inhibited, leading to an accumulation of acetylcholine (ACh) and subsequent overstimulation and desensitization of nAChRs. This compound binds to an allosteric site on the nAChR, restoring its sensitivity to ACh and re-establishing neuromuscular transmission.[2]
Q2: What is meant by the "narrow therapeutic window" of this compound?
The narrow therapeutic window of this compound refers to the small range between the dose required for a therapeutic effect and the dose at which toxic side effects occur. While this compound can effectively restore muscle function after nerve agent exposure, higher concentrations can lead to adverse effects, including muscle paralysis and respiratory impairment.[3][4] This limitation currently makes it unsuitable for human use and is a primary focus of ongoing research.
Q3: What are the known toxic effects of this compound at higher concentrations?
In preclinical studies using guinea pigs, doses of 100 mg/kg or higher of this compound were found to be lethal.[3][4] A lower dose of 30 mg/kg resulted in flaccid paralysis and respiratory impairment.[3][4] In vitro studies on rat diaphragms have shown that while this compound restores muscle force at concentrations around 300 µM, its efficacy decreases at higher concentrations (e.g., 1000 µM), which may be due to an inhibitory effect at the orthosteric binding site of the nAChR.[5][6]
Q4: Are there more potent and safer analogs of this compound available?
Yes, research has led to the development of several this compound analogs with improved potency. Compounds such as PTM0056, PTM0062, and PTM0063 have demonstrated a higher affinity for the allosteric binding site (this compound-PAM-1) and have shown greater efficacy in restoring neuromuscular transmission at lower concentrations compared to this compound.[2][7][8] These analogs represent a promising direction for developing a safer therapeutic agent.
Troubleshooting Guide
Issue: Inconsistent or paradoxical results in muscle contractility assays.
-
Question: My in vitro muscle contractility experiments with this compound show muscle force restoration at some concentrations but inhibition at others. Why is this happening?
-
Answer: This is a known characteristic of this compound. It exhibits a bell-shaped dose-response curve. At optimal concentrations (around 300 µM in rat diaphragm preparations), it acts as a PAM, restoring muscle function.[5] However, at higher concentrations, it can have inhibitory effects, possibly by binding to the orthosteric site of the nAChR, leading to a decrease in muscle force.[5][6] It is crucial to perform a full dose-response curve to identify the optimal therapeutic concentration.
Issue: Poor solubility of this compound or its analogs.
-
Question: I am having difficulty dissolving this compound/analogs in my aqueous assay buffer, leading to precipitation. How can I improve solubility?
-
Answer: Like many small molecules, this compound and its analogs can have limited aqueous solubility. To prepare stock solutions, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For final dilutions in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. If solubility issues persist in the final assay medium, consider the use of co-solvents or surfactants, but be sure to validate their compatibility with your experimental system.
Issue: Difficulty in interpreting in vivo efficacy data.
-
Question: The protective effect of this compound in my animal model seems to vary significantly depending on the experimental endpoint. How should I design my in vivo studies?
-
Answer: The timing of the experimental endpoint is critical when assessing the efficacy of this compound. Studies have shown that the protective effect of this compound against soman (B1219632) poisoning in guinea pigs is significantly higher when assessed at a 6-hour endpoint compared to a 24-hour endpoint.[9] This is likely due to the pharmacokinetic properties of the compound. It is important to consider the half-life and mechanism of action of this compound when designing in vivo experiments and selecting appropriate and pharmacologically relevant endpoints.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate comparison and experimental design.
Table 1: In Vivo Efficacy of this compound in Guinea Pigs Against Soman Poisoning
| Treatment | Endpoint | Protection Ratio | LD50 of Soman (with treatment) | Reference |
| This compound (33.8 mg/kg) + Atropine + Avizafone | 6 hours | >15.4 | >525 µg/kg | [9] |
| This compound (33.9 mg/kg) + Atropine + Avizafone | 24 hours | 2.8 | Not specified | [10] |
| HI-6 (30 mg/kg) + Atropine + Avizafone | 6 hours | 3.9 | Not specified | [9] |
| HI-6 + Atropine + Avizafone | 24 hours | 2.9 | Not specified | [9] |
Table 2: In Vitro Muscle Force Restoration by this compound in Soman-Poisoned Rat Diaphragm
| This compound Concentration | Muscle Force Recovery (% of control) | Reference |
| 100 µM | 14.8% ± 9.2% | [5] |
| 300 µM | 30.2% ± 9.5% | [5] |
| 1000 µM | 4.2% ± 4.2% | [5] |
Table 3: Toxicity of this compound in Guinea Pigs
| Dose of this compound DMS | Observed Effect | Reference |
| 100 mg/kg or higher | Lethal | [3][4] |
| 30 mg/kg | Flaccid paralysis and respiratory impairment | [3][4] |
Experimental Protocols
Rat Diaphragm Myography for Assessing Neuromuscular Function
This protocol is adapted from standard wire myography techniques to assess the effect of this compound on muscle contractility following organophosphate exposure.
Materials:
-
Male Wistar rats (300 ± 50 g)
-
Krebs-Henseleit solution (or other suitable physiological saline solution)
-
Soman (or other organophosphate)
-
This compound and/or its analogs
-
Wire myograph system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the phrenic nerve-hemidiaphragm. Carefully isolate the diaphragm while keeping the phrenic nerve intact.
-
Mounting: Mount the hemidiaphragm in the wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the muscle to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 40 minutes under a physiologically relevant pre-load.
-
Viability Check: Test the viability of the muscle by electrical field stimulation of the phrenic nerve and/or direct muscle stimulation.
-
Organophosphate Exposure: Introduce a specific concentration of soman into the bath to induce neuromuscular blockade, mimicking organophosphate poisoning.
-
This compound Application: After confirming the neuromuscular block, add varying concentrations of this compound or its analogs to the bath.
-
Data Recording: Record the changes in muscle contractile force in response to nerve stimulation.
-
Data Analysis: Express the recovery of muscle force as a percentage of the initial contractile force before organophosphate exposure.
nAChR Radioligand Binding Assay
This protocol can be used to determine the binding affinity of this compound and its analogs to the nicotinic acetylcholine receptor.
Materials:
-
Tissue source rich in nAChRs (e.g., rat brain homogenate, cell lines expressing specific nAChR subtypes)
-
Radiolabeled ligand with known affinity for the nAChR (e.g., [3H]epibatidine or [125I]α-bungarotoxin)
-
This compound and/or its analogs (unlabeled competitor)
-
Incubation buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Receptor Preparation: Prepare a membrane fraction from the chosen tissue source through homogenization and centrifugation.
-
Assay Setup: In a microtiter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or analog).
-
Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of action of this compound in organophosphate poisoning.
Caption: Experimental workflow for evaluating this compound and its analogs.
Caption: Relationship between potency, toxicity, and therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound this compound in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
MB327 Delivery in Animal Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MB327 in animal studies. The information is designed to address common challenges encountered during experimental procedures.
Troubleshooting Guides
Issue: Poor Solubility or Precipitation of this compound During Formulation
Question: My this compound solution is cloudy or forms a precipitate when I try to dissolve it for injection. What should I do?
Answer:
This is a common issue that can often be resolved by selecting the appropriate salt form of this compound and using proper formulation techniques.
Troubleshooting Steps:
-
Verify the Salt Form: this compound has been used in animal studies in two primary salt forms: diiodide and di(methanesulfonate) (DMS). The di(methanesulfonate) salt has greater water solubility and is the recommended choice for in vivo studies to avoid precipitation issues.
-
Vehicle Selection:
-
For the di(methanesulfonate) salt, begin by attempting to dissolve it in a sterile, physiologically compatible vehicle such as sterile Water for Injection (WFI) or sterile 0.9% saline .
-
If solubility remains an issue, consider adjusting the pH of the vehicle towards a more acidic pH (e.g., pH 4-6) with a sterile, biocompatible buffer, as this can sometimes improve the solubility of salt-based compounds. Any pH adjustment should be done cautiously and the final formulation must be verified for tolerability in the specific animal model.
-
-
Gentle Warming and Sonication:
-
Gentle warming of the solution (to no more than 37°C) in a water bath can aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication in a bath sonicator for short intervals can also help to break up aggregates and facilitate dissolution.
-
-
Fresh Preparation: Prepare the this compound solution fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Final Filtration: Once the compound is fully dissolved, it is best practice to filter the final solution through a 0.22 µm sterile syringe filter to remove any potential particulates before administration.[1][2]
Issue: Adverse Events Observed Post-Administration
Question: My animals are showing signs of distress (e.g., paralysis, respiratory issues) after this compound administration. How can I mitigate these effects?
Answer:
Adverse effects with this compound have been documented in animal studies and are dose-dependent. Careful dose selection and close monitoring are crucial.
Troubleshooting Steps:
-
Dose Reduction: The most critical step is to evaluate the dose being administered. In guinea pigs, a dose of 30 mg/kg of this compound DMS has been shown to cause flaccid paralysis and respiratory impairment, while doses of 100 mg/kg or higher were lethal.[3] If adverse events are observed, consider reducing the dose.
-
Pharmacokinetic Considerations: this compound has a rapid onset of action and a short half-life in plasma.[3] Consider the timing of your observations in relation to the administration time. The peak plasma concentration is reached quickly, and adverse effects are most likely to be observed within the first hour post-injection.
-
Route of Administration: The majority of in vivo studies with this compound have utilized the intramuscular (IM) route.[4] This route provides rapid absorption. If using a different route, consider how this might affect the pharmacokinetic and toxicity profile.
-
Supportive Care: If animals show signs of respiratory distress, ensure they have clear airways and are in a well-ventilated cage. Depending on the severity and the experimental protocol, veterinary consultation may be necessary.
-
Acclimatization and Handling: Ensure animals are properly acclimatized to handling and injection procedures to minimize stress, which can exacerbate adverse physiological responses.
Frequently Asked Questions (FAQs)
Q1: Which salt form of this compound is best for in vivo studies?
A1: The di(methanesulfonate) (DMS) salt is recommended for in vivo studies due to its superior water solubility compared to the diiodide salt. This reduces the likelihood of precipitation during formulation and ensures a more accurate and consistent dose delivery.
Q2: What is a recommended vehicle for dissolving this compound for injection?
A2: For the di(methanesulfonate) salt of this compound, sterile Water for Injection (WFI) or sterile 0.9% saline are suitable starting vehicles. The final formulation should be sterile and isotonic if possible.
Q3: What are the known adverse effects of this compound in animal models?
A3: Dose-dependent adverse effects have been reported in guinea pigs. A dose of 30 mg/kg of this compound DMS resulted in flaccid paralysis and respiratory impairment, with recovery observed within 4 hours.[3] Doses of 100 mg/kg or higher were found to be lethal.[3]
Q4: What is the recommended administration route for this compound in animal studies?
A4: Intramuscular (IM) injection has been the most commonly reported route of administration for this compound in guinea pig studies.[4]
Q5: What is the maximum injection volume for an intramuscular injection in guinea pigs?
A5: As a general guideline, the maximum volume for a single intramuscular injection site in a guinea pig is 0.5 mL.
Data Presentation
Table 1: In Vivo Dosing and Effects of this compound in Guinea Pigs
| Salt Form | Dose (mg/kg) | Route | Observed Effects | Reference |
| Di(methanesulfonate) | 10 | IM | No adverse effects reported at this dose in the study. | [3] |
| Di(methanesulfonate) | 30 | IM | Flaccid paralysis and respiratory impairment; recovery within 4 hours. | [3] |
| Di(methanesulfonate) | ≥100 | IM | Lethal. | [3] |
| Diiodide | 33.8 | IM | No adverse effects reported at this therapeutic dose in the study. | [4] |
Table 2: Pharmacokinetic Parameters of this compound di(methanesulfonate) in Guinea Pigs
| Dose (mg/kg) | Route | Cmax (µM) | Tmax (minutes) | t½ (minutes) | Reference |
| 10 | IM | 22 | 12 | 22 | [3] |
Experimental Protocols
Protocol: Preparation of this compound di(methanesulfonate) for Intramuscular Injection
Materials:
-
This compound di(methanesulfonate) salt
-
Sterile Water for Injection (WFI) or sterile 0.9% saline
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound di(methanesulfonate) based on the desired concentration and final volume.
-
Aseptically weigh the calculated amount of this compound DMS powder and transfer it to a sterile vial.
-
Add the desired volume of sterile vehicle (WFI or saline) to the vial.
-
Gently agitate the vial to dissolve the powder. If needed, use a vortex mixer at a low setting or a bath sonicator for short intervals. Gentle warming to no more than 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial or into the dosing syringes.
-
Label the final container with the compound name, concentration, vehicle, and date of preparation.
-
Administer the solution via intramuscular injection to the animal at the appropriate dose volume. For guinea pigs, the caudal thigh muscles are a common site for IM injections.
Visualizations
Signaling Pathway and Mechanism of Action
Experimental Workflow for In Vivo Study
Troubleshooting Logic for Formulation Issues
References
MB327 Technical Support Center: Troubleshooting Low Potency in Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low potency of MB327 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a bipyridine non-oxime compound that functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary mechanism of action is to restore the function of nAChRs that have been desensitized by overstimulation, such as in the case of organophosphorus poisoning.[2][3][4] It interacts with a novel allosteric binding site on the nAChR, distinct from the acetylcholine binding site, to re-establish neuromuscular transmission.[2]
Q2: I'm observing low potency with this compound in my assay. What are the potential causes?
Several factors can contribute to lower-than-expected potency of this compound in an assay. These can be broadly categorized into compound-related issues, assay-specific conditions, and the inherent properties of this compound itself. It is worth noting that some studies consider this compound to have insufficient potency for therapeutic applications, and research is ongoing to develop more potent analogs.[5][6]
Troubleshooting Guide
Step 1: Compound Integrity and Handling
Issue: The purity, solubility, or stability of the this compound being used may be compromised.
-
Purity: Impurities in the compound stock can lead to an inaccurate assessment of its concentration and activity.
-
Recommendation: Verify the purity of your this compound lot using analytical methods such as HPLC or mass spectrometry.
-
-
Solubility: Poor solubility of this compound in the assay buffer can result in the formation of precipitates, lowering the effective concentration of the compound in solution.[7]
-
Recommendation: Visually inspect for any precipitation after adding this compound to the assay medium. It is also advisable to determine the solubility of this compound in your specific assay buffer.
-
-
Stability: this compound may degrade over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles.
-
Recommendation: Store this compound according to the manufacturer's instructions, typically at room temperature in the continental US.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Step 2: Assay System and Conditions
Issue: The experimental setup, including the cell system and assay components, can significantly influence the observed potency of this compound.
-
Cell Health and Density: In cell-based assays, the health and density of the cells can impact their response to this compound.
-
Recommendation: Ensure that cells are healthy, within a consistent passage number range, and plated at an optimal density.
-
-
Receptor Expression Levels: The expression level of the target nAChRs in your cell system will directly affect the magnitude of the response to this compound.
-
Recommendation: Verify the expression of the relevant nAChR subunits in your cell line.
-
-
Assay Buffer Components: Components in the assay buffer, such as detergents or serum, can interfere with the activity of this compound.[8]
-
Recommendation: Review your buffer composition and consider running control experiments to assess the impact of individual components on this compound potency.
-
-
Incubation Time and Temperature: The duration and temperature of the incubation with this compound can influence its effect.
-
Recommendation: Optimize the incubation time and temperature for your specific assay.
-
Step 3: Intrinsic Properties of this compound
Issue: The observed potency may be in line with the known activity of this compound.
-
Reported Potency: this compound has a reported affinity in the micromolar range for nAChRs, which may be considered low in some contexts.[9][10]
-
Recommendation: Compare your results with the published data for this compound in similar assay systems.
-
Quantitative Data Summary
The following table summarizes the reported binding affinities for this compound.
| Parameter | Value | Receptor Source | Assay Method | Reference |
| Ki | 18.3 ± 2.6 µM | Torpedo californica nAChR | MS Binding Assay | [9][10] |
| Kd | 15.5 ± 0.9 µM | Torpedo californica nAChR | MS Binding Assay | [9][10] |
| pKi | 4.73 ± 0.03 | Torpedo californica nAChR | MS Binding Assay | [11] |
Experimental Protocols
Protocol: Mass Spectrometry (MS) Based Binding Assay for this compound
This protocol is adapted from methodologies used to characterize the binding of this compound to the nicotinic acetylcholine receptor.[9][10]
-
Preparation of nAChR-rich membranes: Isolate nAChR-rich membranes from a suitable source, such as the electric organ of Torpedo californica.
-
Preparation of Ligand Solutions:
-
Prepare a stock solution of deuterated this compound ([²H₆]this compound) to be used as the reporter ligand.
-
Prepare serial dilutions of non-labeled this compound (as the competitor) in the assay buffer.
-
-
Binding Assay:
-
In a microcentrifuge tube, combine the nAChR-rich membranes, a fixed concentration of [²H₆]this compound, and varying concentrations of non-labeled this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known nAChR ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Centrifuge the tubes at high speed to pellet the membranes with bound ligand.
-
Quantification:
-
Carefully collect the supernatant containing the unbound ligand.
-
Quantify the concentration of [²H₆]this compound in the supernatant using LC-ESI-MS/MS.
-
-
Data Analysis: Calculate the amount of specifically bound [²H₆]this compound at each concentration of non-labeled this compound. Determine the Ki value for this compound by fitting the data to a competition binding curve.
Visualizations
Caption: Signaling pathway of this compound at the neuromuscular junction.
Caption: Troubleshooting workflow for low this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Searching for putative binding sites of the bispyridinium compound this compound in the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Synthesis of a Series of Structurally Diverse this compound Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental endpoints for MB327 efficacy studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental endpoints in MB327 efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a bispyridinium non-oxime compound that functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] In the context of organophosphorus (OP) nerve agent poisoning, excessive acetylcholine accumulation leads to overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction, causing paralysis.[1][3] this compound acts by binding to a distinct allosteric site on the nAChR, known as this compound-PAM-1, which is located at the transition of the extracellular to the transmembrane region.[1][2][3] This binding facilitates the resensitization of the receptor, allowing it to respond to acetylcholine again and thereby restoring neuromuscular function.[4] It is important to note that this compound does not reactivate acetylcholinesterase (AChE).[5]
Q2: What are the known limitations of this compound?
A2: While promising, this compound has a narrow therapeutic window and insufficient potency for widespread clinical use.[4][6][7] This has prompted the development of more potent analogs, such as PTM0062 and PTM0063, which show enhanced efficacy in preclinical studies.[6]
Q3: What is the significance of the experimental endpoint timing in in-vivo studies?
A3: The timing of the experimental endpoint is critical for accurately assessing the efficacy of this compound. Studies in guinea pigs have shown that a 6-hour endpoint provides a more relevant assessment of this compound's protective effects against soman (B1219632) poisoning compared to a 24-hour endpoint.[8] This is likely due to the pharmacokinetic profile of the compound.
Q4: How does this compound binding to nAChRs get quantified?
A4: The binding affinity of this compound to nAChRs can be determined using a mass spectrometry-based binding assay. This method has been used to calculate the dissociation constant (Kd) and the inhibitor constant (Ki) for this compound.[5]
Troubleshooting Guides
In Vitro Muscle Force Restoration Studies
| Issue | Potential Cause | Troubleshooting Steps |
| No restoration of muscle force after this compound application. | Incorrect drug concentration: The effect of this compound is concentration-dependent. | Prepare a fresh dilution of this compound and test a range of concentrations to determine the optimal dose for your specific experimental setup. |
| Degraded muscle preparation: The isolated diaphragm or intercostal muscle tissue may have lost viability. | Ensure the tissue is continuously superfused with oxygenated Krebs-Henseleit solution at the appropriate temperature. Minimize the time between tissue isolation and the start of the experiment. | |
| Inadequate electrical stimulation: The stimulation parameters may not be sufficient to elicit a measurable muscle contraction. | Verify the functionality of the stimulator and electrodes. Optimize stimulation parameters (voltage, pulse width, frequency, and train duration) for the specific muscle preparation. | |
| High variability in muscle force measurements. | Inconsistent muscle tension: The initial tension applied to the muscle strip can affect the force of contraction. | Ensure a consistent and optimal preload is applied to each muscle preparation before starting the experiment. |
| Temperature fluctuations: Changes in the temperature of the superfusion solution can impact muscle contractility. | Use a temperature-controlled organ bath and monitor the temperature throughout the experiment. | |
| Electrode positioning: Inconsistent placement of the stimulating electrodes can lead to variable muscle activation. | Securely fix the electrodes in a consistent position relative to the muscle and nerve for each experiment. |
In Vivo Survival Studies in Guinea Pigs
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality in the control group (soman only). | Incorrect soman dosage: The administered dose of soman may be too high for the animal model. | Carefully verify the LD50 of soman in your specific strain of guinea pigs and adjust the challenge dose accordingly. |
| Animal stress: Excessive handling or stressful housing conditions can increase susceptibility to the toxicant. | Acclimatize animals to the experimental procedures and housing conditions. Handle animals gently and minimize stress. | |
| Lack of protection with this compound treatment. | Inappropriate timing of treatment: The therapeutic window for this compound administration post-soman exposure is critical. | Administer this compound promptly after soman challenge as per established protocols. |
| Incorrect route of administration: The bioavailability of this compound can be affected by the administration route. | Use the recommended route of administration (e.g., intramuscular) to ensure optimal absorption. | |
| Inconsistent or unexpected behavioral signs. | Subjective scoring: The assessment of toxic signs can be subjective. | Use a standardized and detailed scoring system for toxic signs (e.g., tremors, convulsions, salivation) and ensure all observers are trained on its use. |
| Confounding factors: Other health issues in the animals could influence their response to soman and the treatment. | Use healthy animals from a reputable supplier and perform a health check before the experiment. |
Data Presentation
Table 1: In Vivo Efficacy of this compound against Soman Poisoning in Guinea Pigs
| Treatment Group | Endpoint | Protection Ratio | Reference |
| This compound + Atropine (B194438) + Avizafone | 6 hours | >15.4 | [8] |
| HI-6 + Atropine + Avizafone | 6 hours | 3.9 | [8] |
| This compound + Atropine + Avizafone | 24 hours | 2.8 | [8] |
| HI-6 + Atropine + Avizafone | 24 hours | 2.9 | [8] |
Table 2: In Vitro Binding Affinity of this compound for nAChR
| Parameter | Value | Method | Reference |
| Kd | 15.5 ± 0.9 µM | Mass Spectrometry Binding Assay | [5] |
| Ki | 18.3 ± 2.6 µM | Mass Spectrometry Binding Assay | [5] |
Experimental Protocols
In Vitro Muscle Force Measurement in Isolated Rat Diaphragm
1. Tissue Preparation:
-
Euthanize a rat according to approved institutional guidelines.
-
Carefully dissect the diaphragm muscle, keeping it submerged in oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Cut a muscle strip (approximately 2-3 mm wide) from the costal part of the diaphragm, ensuring the phrenic nerve is intact.
2. Experimental Setup:
-
Mount the muscle strip in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution.
-
Attach one end of the muscle to a fixed hook and the other end to a force transducer.
-
Apply a preload of approximately 1 g to the muscle strip.
-
Place stimulating electrodes on either side of the muscle strip or directly on the phrenic nerve.
3. Data Acquisition:
-
Allow the muscle to equilibrate for at least 30 minutes.
-
Induce muscle contractions by electrical stimulation (e.g., 0.2 ms (B15284909) pulses at 50 Hz for 500 ms).
-
Record the isometric muscle force using a data acquisition system.
-
After establishing a stable baseline, introduce soman to the organ bath to induce neuromuscular blockade.
-
Once the muscle force is significantly reduced, add this compound to the bath and record the restoration of muscle force.
-
Perform washout experiments to confirm the reversible nature of the this compound effect.
In Vivo Survival Study in Soman-Poisoned Guinea Pigs
1. Animal Model:
-
Use healthy, adult male Dunkin-Hartley guinea pigs weighing 350-450 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Challenge the animals with a subcutaneous injection of soman (e.g., 2x LD50).
-
One minute after soman administration, treat the animals with an intramuscular injection of this compound in combination with atropine and an anticonvulsant like avizafone.
3. Endpoint Measurement:
-
Monitor the animals for survival at a 6-hour endpoint.
-
Continuously observe and score for toxic signs such as tremors, convulsions, salivation, and respiratory distress.
4. Data Analysis:
-
Calculate the protection ratio by dividing the LD50 of soman in the treated group by the LD50 in the control group.
-
Analyze the severity and duration of toxic signs.
Mandatory Visualization
Caption: nAChR signaling pathway and the allosteric modulation by this compound.
Caption: Experimental workflow for in vitro muscle force restoration studies.
Caption: Troubleshooting logic for in vivo survival studies.
References
- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - JuSER [juser.fz-juelich.de]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
MB327 Technical Support Center: Controlling for Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for potential off-target effects of MB327 during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bipyridine non-oxime compound designed to restore neuromuscular function following poisoning by organophosphorus compounds, such as nerve agents.[1][2] Its primary mechanism of action is as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][3] It binds to a novel allosteric site, termed this compound-PAM-1, which is located at the transition of the extracellular to the transmembrane region of the nAChR.[3] This binding restores the receptor's sensitivity to acetylcholine, counteracting the desensitization caused by excessive acetylcholine accumulation.[4]
Q2: What are potential off-target effects of this compound?
While the primary target of this compound is the allosteric site on the nAChR, high concentrations of this compound and related bispyridinium compounds may exert inhibitory effects.[5] This could be due to interactions with the orthosteric binding site of the nAChR, the same site where acetylcholine binds.[4][6][7] It is crucial to distinguish the desired resensitizing effects from these potential inhibitory off-target effects. At present, specific off-target interactions with other proteins are not well-documented in publicly available literature.
Q3: Why is it critical to control for off-target effects when using this compound?
Troubleshooting Guide: Investigating Potential Off-Target Effects of this compound
If you observe unexpected or inconsistent results in your experiments with this compound, this guide provides a systematic approach to troubleshoot potential off-target effects.
Problem: Observed cellular phenotype is inconsistent with nAChR resensitization.
| Possible Cause | Suggested Solution |
| High concentration leading to off-target inhibition | Perform a dose-response curve to determine the minimal effective concentration of this compound for nAChR resensitization.[8] Compare the phenotypic response with cell viability to identify cytotoxic concentrations. |
| Interaction with other cellular components | Employ a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[8] |
| Cell-line specific off-target effects | Confirm the expression of the target nAChR subunits in your cell line using methods like qPCR or Western blot.[8] Test the effect of this compound in multiple cell lines expressing the target receptor. |
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not publicly available, the following table summarizes known affinity data. Researchers should aim to work in concentration ranges relevant to the on-target affinity to minimize off-target risks.
| Compound | Target | Assay | Affinity (Kd or Ki) |
| [2H6]this compound | nAChR (Torpedo californica) | MS Binding Assay | Kd = 15.5 ± 0.9 µmol·L-1[10] |
| This compound | nAChR (Torpedo californica) | MS Binding Assay | Ki = 18.3 ± 2.6 µmol·L-1[10] |
Experimental Protocols & Methodologies
Here are detailed protocols for key experiments to validate the on-target activity of this compound and investigate potential off-target effects.
Dose-Response Curve for On-Target Effect and Cytotoxicity
Objective: To identify the optimal concentration range of this compound that elicits the desired on-target effect without causing general cytotoxicity.
Methodology:
-
Cell Plating: Seed cells expressing the target nAChR in a 96-well plate at a suitable density.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.
-
On-Target Readout: After a suitable incubation period, measure the on-target effect. For this compound, this could be a functional assay measuring the restoration of ion flux through nAChRs in the presence of a desensitizing concentration of an agonist like carbachol.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot both the on-target functional response and cell viability against the logarithm of the this compound concentration to determine the effective concentration range and the toxic concentration range.[9]
Genetic Validation using CRISPR/Cas9 or siRNA
Objective: To confirm that the observed effect of this compound is dependent on the presence of its intended target, the nAChR.
Methodology:
-
Target Knockdown/Knockout: Use CRISPR/Cas9 to knock out a key subunit of the nAChR or siRNA to knock down its expression.[8]
-
Verification: Confirm the successful knockout or knockdown at the protein level using Western blot.
-
This compound Treatment: Treat both the wild-type and the knockout/knockdown cells with an effective concentration of this compound.
-
Phenotypic Analysis: Measure the phenotype of interest in both cell populations. If the phenotype observed in wild-type cells is absent or significantly reduced in the knockout/knockdown cells, it strongly suggests the effect is on-target.[8]
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the engagement of this compound with its target protein (nAChR) in a cellular context.[8][9]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Separation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[9]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target nAChR subunit remaining in the soluble fraction using Western blot.
-
Data Analysis: Plot the amount of soluble nAChR as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[9]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in overcoming nAChR desensitization.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for investigating potential off-target effects.
Decision Tree for Interpreting Results
Caption: Decision tree for classifying observed experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juser.fz-juelich.de [juser.fz-juelich.de]
- 5. In vitro pharmacological characterization of the bispyridinium non-oxime compound this compound and its 2- and 3-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MB327 and HI-6 in the Treatment of Soman Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two promising antidotes, MB327 and HI-6, in the treatment of poisoning by the nerve agent soman (B1219632). Soman is a highly toxic organophosphorus compound that irreversibly inhibits acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by convulsions, respiratory failure, and death.[1][2][3][4][5] The rapid "aging" of the soman-AChE complex renders traditional oxime reactivators less effective, necessitating the exploration of alternative therapeutic strategies.[1][2]
This comparison synthesizes experimental data from in vivo and in vitro studies to provide a comprehensive overview of the mechanisms of action, therapeutic efficacy, and experimental protocols associated with this compound and HI-6.
Executive Summary
HI-6 is an oxime-based cholinesterase reactivator, a standard class of drugs for treating nerve agent poisoning.[6][7][8] Its primary mechanism involves the reactivation of AChE by removing the nerve agent, thereby restoring normal synaptic transmission.[7][8] However, its efficacy against soman is limited by the rapid aging of the soman-AChE complex.[6][9]
In contrast, this compound is a non-oxime bispyridinium compound that functions as a nicotinic antagonist.[10][11][12] It does not reactivate AChE but instead acts by blocking the ion channel of the nicotinic acetylcholine (B1216132) receptor (nAChR), directly counteracting the effects of acetylcholine accumulation at the neuromuscular junction.[11][12][13] This mechanism makes this compound a promising candidate for treating poisoning by nerve agents like soman, where AChE reactivation is challenging.[13][14]
Experimental data suggests that while both compounds offer protection against soman poisoning, this compound demonstrates superior efficacy, particularly when assessed at earlier time points, which is more relevant to its pharmacokinetic profile.[15][16]
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from comparative in vivo studies in guinea pigs. In these studies, the antidotes were typically administered in combination with atropine (B194438) (an antimuscarinic) and avizafone (B1665846) (an anticonvulsant) following soman exposure.
Table 1: Comparison of LD50 Values and Protection Ratios (24-hour endpoint)
| Treatment Group | Soman LD50 (µg/kg, s.c.) | Protection Ratio* | Reference |
| Atropine + Avizafone (Control) | 26 | 1.0 | [15] |
| Atropine + Avizafone + HI-6 (30 mg/kg, i.m.) | 75 | 2.9 | [15] |
| Atropine + Avizafone + this compound (33.8 mg/kg, i.m.) | 73 | 2.8 | [15] |
*Protection Ratio = LD50 with treatment / LD50 of control
Table 2: Comparison of LD50 Values and Protection Ratios (6-hour endpoint)
| Treatment Group | Soman LD50 (µg/kg, s.c.) | Protection Ratio* | Reference |
| Atropine + Avizafone (Control) | 26 | 1.0 | [15] |
| Atropine + Avizafone + HI-6 (30 mg/kg, i.m.) | 101 | 3.9 | [15] |
| Atropine + Avizafone + this compound (33.8 mg/kg, i.m.) | >400 | >15.4 | [15] |
*Protection Ratio = LD50 with treatment / LD50 of control
These data clearly indicate that while both HI-6 and this compound provide significant protection against soman lethality, the protective effect of this compound is substantially greater at the 6-hour endpoint.[15][16] This finding is consistent with the pharmacokinetic profile of this compound and highlights the importance of considering the experimental endpoint when evaluating its efficacy.[11][15][16]
Experimental Protocols
The following provides a generalized methodology based on the cited studies for assessing the in vivo efficacy of antidotes against soman poisoning in a guinea pig model.
Animal Model:
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 300-400g.
-
Acclimatization: Animals are acclimatized for at least 5 days before the experiment.
Soman Administration:
-
Route: Subcutaneous (s.c.) injection in the dorsal region.
-
Vehicle: Saline.
-
Dose: A range of doses is used to determine the LD50.
Antidote Administration:
-
Route: Intramuscular (i.m.) injection into the thigh.
-
Timing: Typically administered 1 minute after soman challenge.
-
Components:
-
Atropine sulfate (B86663) (e.g., 3 mg/kg).
-
Avizafone hydrochloride (e.g., 3 mg/kg).
-
HI-6 dimethanesulfonate (e.g., 30 mg/kg).
-
This compound diiodide or dimethanesulfonate (e.g., 33.8 mg/kg).
-
-
Vehicle: Saline or other appropriate buffer.
Observation and Endpoint:
-
Animals are monitored for signs of toxicity and mortality for a specified period (e.g., 6 or 24 hours).
-
The LD50 (the dose of soman that is lethal to 50% of the animals) is calculated for each treatment group using probit analysis or a similar statistical method.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the pathophysiology of soman poisoning and the distinct mechanisms by which HI-6 and this compound counteract its effects.
Soman irreversibly binds to and inactivates AChE, leading to the accumulation of acetylcholine in the synapse. This results in the overstimulation of nicotinic receptors, causing initial muscle fasciculations followed by paralysis.[1][2][5]
HI-6 acts by nucleophilically attacking the phosphorus atom of the soman molecule bound to AChE, thereby regenerating the active enzyme.[6] However, the rapid aging process makes the soman-AChE complex resistant to this reactivation.[6] this compound, on the other hand, does not interact with AChE but instead physically blocks the open ion channel of the nicotinic acetylcholine receptor, preventing ion flow and subsequent muscle contraction, even in the presence of excess acetylcholine.[10][11][12][13]
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound and HI-6 in a guinea pig model of soman poisoning.
This workflow highlights the key stages of the research process, from the initial preparation and animal acclimatization to the final data analysis and comparison of the protective effects of the different treatment regimens.
Conclusion
The available experimental data strongly suggests that this compound is a highly effective, and potentially superior, alternative to HI-6 for the treatment of soman poisoning, particularly when considering its efficacy at earlier, more clinically relevant time points. Its unique mechanism of action as a nicotinic antagonist circumvents the challenge of AChE aging, a major limitation of oxime-based therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound, including its use in combination with other antidotes and its efficacy against other nerve agents. The development of non-oxime-based therapies like this compound represents a significant advancement in the field of medical countermeasures against chemical warfare agents.
References
- 1. Soman in chemical attacks | Research Starters | EBSCO Research [ebsco.com]
- 2. Soman - Wikipedia [en.wikipedia.org]
- 3. Soman | Chemical Emergencies | CDC [cdc.gov]
- 4. portal.ct.gov [portal.ct.gov]
- 5. Organophosphorus Pesticides and Nerve Agents - Tabun (GA), Sarin (GB), Soman (GD), VX, and Fourth Generation Agents (FGAs) (Pesticide Syndrome, also called Cholinergic or Nerve Agent Toxidrome) - CHEMM [chemm.hhs.gov]
- 6. Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 9. Currently used cholinesterase reactivators against nerve agent intoxication: comparison of their effectivity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy | PLOS One [journals.plos.org]
- 13. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
- 15. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unlocking nAChR Function: A Comparative Guide to the Resensitizing Effects of MB327
For researchers, scientists, and drug development professionals navigating the complexities of nicotinic acetylcholine (B1216132) receptor (nAChR) modulation, this guide provides a comprehensive comparison of MB327 and its alternatives in resensitizing desensitized receptors. Through a detailed examination of experimental data and methodologies, we aim to furnish an objective resource for informed decision-making in the pursuit of novel therapeutics targeting nAChR dysfunction.
Nicotinic acetylcholine receptors are critical ligand-gated ion channels that can enter a desensitized state after prolonged exposure to agonists, rendering them unresponsive.[1] This phenomenon is a key challenge in conditions such as organophosphate poisoning, where the accumulation of acetylcholine leads to a cholinergic crisis and neuromuscular paralysis.[2][3] Molecules capable of resensitizing these receptors, thereby restoring their function, hold significant therapeutic promise. This compound, a bispyridinium non-oxime compound, has emerged as a notable agent in this field, demonstrating the ability to recover the function of desensitized nAChRs.[4]
This compound: An Allosteric Modulator with Resensitizing Properties
This compound exerts its effects by interacting with a novel allosteric binding site on the nAChR, termed this compound-PAM-1, which is located at the interface between the extracellular and transmembrane domains.[5] Binding to this site is believed to induce a conformational change that facilitates the recovery of the receptor from the desensitized state, thereby restoring neuromuscular transmission.[5][6] While this compound has shown positive effects in recovering muscle force in ex vivo models of organophosphate poisoning, its therapeutic potential is limited by its insufficient potency.[2][3] This has spurred the development of more potent analogs.
Comparative Analysis of this compound and its Analogs
Recent studies have focused on synthesizing and evaluating novel analogs of this compound with improved efficacy. These efforts have yielded compounds with higher binding affinity for the this compound-PAM-1 site and enhanced recovery of neuromuscular function at lower concentrations compared to the parent compound.[2][7]
| Compound | Binding Affinity (Kᵢ, µM) to this compound-PAM-1 on Torpedo californica nAChR | Muscle Force Recovery (% of initial) in soman-poisoned rat diaphragm | Optimal Concentration for Muscle Force Recovery (µM) |
| This compound | ~10-30 (estimated) | ~60-70% | 300 |
| PTM0056 | Data not explicitly available in provided abstracts | Shows resensitizing effect | Data not explicitly available in provided abstracts |
| PTM0062 | More potent than this compound | Higher recovery than this compound | Lower than this compound |
| PTM0063 | More potent than this compound | Higher recovery than this compound | Lower than this compound |
| PTM0064-PTM0072 | Higher affinity than this compound for some analogs | Higher recovery than this compound for some analogs | Lower than this compound for some analogs |
| PTMD90-0012 | Data not explicitly available in provided abstracts | Shows resensitizing effect | Data not explicitly available in provided abstracts |
| PTMD90-0015 | Data not explicitly available in provided abstracts | Shows resensitizing effect | Data not explicitly available in provided abstracts |
Note: The binding affinity for this compound is an estimation based on its characterization as having "insufficient potency" and the development of more potent analogs. Specific Kᵢ values were not consistently reported in the initial search results. The data for analogs is qualitative ("more potent," "higher recovery") as precise quantitative values for all compounds were not available in the abstracts.
Alternative nAChR Modulators
Beyond this compound and its direct analogs, other compounds are known to modulate nAChR function and can serve as important comparators.
| Compound | Mechanism of Action | Target nAChR Subtype | Effect |
| PNU-120596 | Positive Allosteric Modulator (PAM) | α7 | Potentiates agonist-induced currents and reduces desensitization[8] |
| Methylene Blue | Non-competitive antagonist | α7 | Inhibits α7 nAChR function[9][10] |
| Nicotine (B1678760) | Agonist | Various (e.g., α4β2, α7) | Induces activation followed by desensitization[1][11] |
Experimental Protocols for Validating nAChR Resensitization
The validation of the resensitizing effect of compounds like this compound relies on a variety of experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound to a specific receptor site.
Protocol:
-
Preparation of nAChR-rich membranes: Homogenize tissues rich in the target nAChR subtype (e.g., electric organ from Torpedo californica for muscle-type nAChRs) in a suitable buffer.[3]
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand known to bind to the site of interest (e.g., [³H]-UNC0642 for the this compound-PAM-1 site) and varying concentrations of the test compound.[3]
-
Separation: Separate the bound from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to a binding affinity constant (Kᵢ).
Myography Studies
Objective: To assess the functional recovery of muscle contractility in the presence of a resensitizing agent after desensitization induced by an organophosphate.
Protocol:
-
Tissue Preparation: Isolate a muscle preparation, such as the rat diaphragm, and mount it in an organ bath containing a physiological salt solution.[3][7]
-
Stimulation: Stimulate the phrenic nerve electrically to elicit muscle contractions, which are recorded by a force transducer.
-
Poisoning: Introduce an organophosphorus agent (e.g., soman) to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent desensitization of nAChRs and loss of muscle force.[3]
-
Treatment: Apply the test compound (e.g., this compound or its analogs) to the bath at various concentrations.
-
Measurement: Record the recovery of muscle force over time.
-
Data Analysis: Express the recovered muscle force as a percentage of the initial force before poisoning.
Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents through nAChRs and assess the effect of a compound on desensitization and resensitization at the single-channel or whole-cell level.
Protocol:
-
Cell Preparation: Use cells expressing the nAChR subtype of interest (e.g., CHO cells stably transfected with human α7-nAChRs or cultured neurons).[8]
-
Recording: Establish a whole-cell or single-channel patch-clamp recording configuration.
-
Agonist Application: Apply a nAChR agonist (e.g., acetylcholine or nicotine) to induce an inward current. Prolonged application will lead to current decay, indicative of desensitization.[12][13]
-
Compound Application: Co-apply the test compound with the agonist or pre-apply it before the agonist to assess its effect on the rate and extent of desensitization and the recovery from desensitization.[8]
-
Data Analysis: Analyze the current amplitude, decay kinetics, and recovery kinetics to quantify the resensitizing effect of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams illustrate the nAChR signaling pathway and a typical experimental workflow for evaluating resensitizing agents.
Caption: nAChR signaling and this compound-mediated resensitization.
Caption: Workflow for evaluating nAChR resensitizing agents.
Conclusion
This compound has been instrumental in validating the therapeutic concept of nAChR resensitization. While its own potency limits its direct clinical application, it has paved the way for the development of more potent analogs that show significant promise. The comparative data and standardized protocols presented in this guide are intended to support the ongoing research and development of novel therapeutics targeting nAChR desensitization, a critical pathophysiological mechanism in various neurological and toxicological conditions. The continued exploration of compounds acting on the this compound-PAM-1 allosteric site and other modulatory sites on the nAChR is a vibrant area of research with the potential to yield new and effective treatments.
References
- 1. Low concentrations of nicotine differentially desensitize nicotinic acetylcholine receptors that include α5 or α6 subunits and that mediate synaptosomal neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juser.fz-juelich.de [juser.fz-juelich.de]
- 7. researchgate.net [researchgate.net]
- 8. Counteracting desensitization of human α7-nicotinic acetylcholine receptors with bispyridinium compounds as an approach against organophosphorus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylene blue inhibits the function of α7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recovery from Desensitization of Neuronal Nicotinic Acetylcholine Receptors of Rat Chromaffin Cells Is Modulated by Intracellular Calcium through Distinct Second Messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of MB327 Effectiveness: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effectiveness of MB327, a promising compound for counteracting nerve agent-induced neuromuscular blockade, across different species. We present available experimental data, detail the methodologies of key experiments, and offer a comparative look at this compound analogs and regioisomers.
Introduction to this compound
This compound is a bispyridinium non-oxime compound that functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] In cases of organophosphate nerve agent poisoning, where acetylcholinesterase is inhibited, the resulting excess of acetylcholine leads to a persistent activation and subsequent desensitization of nAChRs at the neuromuscular junction, causing muscle paralysis. This compound acts as a "resensitizer," binding to a novel allosteric site on the nAChR, designated this compound-PAM-1, to restore receptor function and neuromuscular transmission.[2][3]
Signaling Pathway of this compound
This compound's mechanism of action involves direct interaction with the nAChR at an allosteric site, distinct from the acetylcholine binding site. This binding event modulates the receptor's conformation, facilitating its return from a desensitized state to a state where it can be activated by acetylcholine, thereby restoring neuromuscular transmission.
Caption: Signaling pathway of this compound at the neuromuscular junction.
Cross-Species Efficacy of this compound
This compound has demonstrated efficacy in restoring neuromuscular function in various species. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy of this compound - Muscle Force Restoration
| Species | Tissue | Effect | Concentration/Dosage | Reference |
| Rat | Diaphragm | Concentration-dependent restoration of muscle force after soman (B1219632) exposure. | Not specified | [1][3] |
| Human | Intercostal Muscle | Concentration-dependent restoration of muscle force after soman exposure. | Not specified | [1][3] |
Note: Specific EC50 values for muscle force restoration in rat and human tissues were not available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound Against Soman Poisoning
| Species | Efficacy Metric | Treatment Details | Result | Reference |
| Guinea Pig | Protection Ratio (6h endpoint) | 33.8 mg/kg this compound diiodide + atropine (B194438) + avizafone | >15.4 | [1] |
| Guinea Pig | Protection Ratio (24h endpoint) | 33.8 mg/kg this compound diiodide + atropine + avizafone | 2.8 | [1] |
| Mouse | Increased LD50 of Soman | Higher dose of this compound with atropine | 1.48-fold increase at 6h | [4] |
| Mouse | Increased LD50 of Soman | Higher dose of this compound with atropine | 1.31-fold increase at 24h | [4] |
Comparison with this compound Alternatives
Several analogs and regioisomers of this compound have been synthesized and evaluated to identify more potent compounds.
Table 3: Binding Affinity of this compound and Analogs at the Torpedo californica nAChR
| Compound | Binding Affinity (pKi) at this compound-PAM-1 Site | Reference |
| This compound | 4.74 ± 0.04 | [5] |
| PTM0056 | 5.37 ± 0.05 | [5] |
| PTM0062 | 5.58 ± 0.04 | [5] |
| PTM0063 | 5.61 ± 0.06 | [5] |
Note: Higher pKi values indicate stronger binding affinity.
Table 4: In Vitro Efficacy of this compound Regioisomers - Muscle Force Restoration in Rat Diaphragm
| Compound | Effect on Soman-Poisoned Rat Hemidiaphragm | Reference |
| This compound | Restoration of muscle force | [1][3] |
| PTM0001 (3-regioisomer) | Pharmacological profiles relatively similar to this compound | [1] |
| PTM0002 (2-regioisomer) | Pharmacological profiles relatively similar to this compound | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the evaluation of this compound and its analogs.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Indirect Field Stimulation for Muscle Force Measurement
This ex vivo technique assesses the ability of a compound to restore neuromuscular transmission in isolated muscle tissue.
Objective: To measure the contractile force of a muscle in response to nerve stimulation and evaluate the restorative effects of this compound after nerve agent-induced paralysis.
Materials:
-
Isolated muscle preparation (e.g., rat phrenic nerve-hemidiaphragm, human intercostal muscle)
-
Organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 at 37°C
-
Force transducer
-
Stimulator and platinum electrodes
-
Nerve agent (e.g., soman)
-
This compound or analog solutions
Procedure:
-
Tissue Preparation: Dissect the muscle with its nerve supply intact and mount it in the organ bath.
-
Equilibration: Allow the muscle to equilibrate under a resting tension.
-
Baseline Measurement: Stimulate the nerve with supramaximal pulses to elicit muscle contractions and record the baseline twitch or tetanic force.
-
Inhibition: Introduce the nerve agent into the bath to induce neuromuscular blockade, evidenced by a significant reduction in muscle force upon stimulation.
-
Treatment: Add this compound or its analogs to the bath in a cumulative concentration-dependent manner.
-
Data Acquisition: Record the muscle force at each concentration to determine the extent of restoration.
-
Data Analysis: Plot the percentage of muscle force recovery against the drug concentration to calculate the EC50 value.
[³H]Epibatidine Binding Assay
This radioligand binding assay is used to determine the binding affinity of compounds to nAChRs.
Objective: To quantify the affinity of this compound and its analogs for the nAChR.
Materials:
-
nAChR-rich membrane preparations (e.g., from Torpedo electric organ or cultured cells expressing specific nAChR subtypes)
-
[³H]Epibatidine (radioligand)
-
Unlabeled competitor (e.g., nicotine) for determining non-specific binding
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]Epibatidine and varying concentrations of the test compound (this compound or analog).
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Epibatidine (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
UNC0642 MS Binding Assay
This is a mass spectrometry-based binding assay that provides an alternative to radioligand assays for determining binding affinity to the this compound binding site.
Objective: To determine the binding affinity of test compounds to the this compound-PAM-1 site on the nAChR using UNC0642 as a reporter ligand.
Materials:
-
nAChR-rich membrane preparations (e.g., from Torpedo californica)
-
UNC0642 (reporter ligand)
-
Test compounds (this compound and its analogs)
-
Assay buffer
-
Centrifugation or filtration setup to separate bound and free ligand
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation: Incubate the nAChR membranes with a fixed concentration of UNC0642 and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate the membrane-bound ligand from the free ligand, typically by centrifugation.
-
Quantification: Quantify the amount of bound UNC0642 using a validated LC-MS/MS method.
-
Data Analysis: Determine the IC50 value of the test compound and subsequently calculate its Ki value to represent its binding affinity.[6]
Conclusion
This compound demonstrates significant promise as a therapeutic agent for nerve agent poisoning, with proven efficacy in restoring neuromuscular function across multiple species, including rats and humans. The identification of the this compound-PAM-1 allosteric binding site has paved the way for the development of more potent analogs, such as PTM0062 and PTM0063, which exhibit enhanced binding affinities. Further research, particularly to establish precise in vivo efficacy and safety profiles in various species, is warranted to advance these promising compounds towards clinical application. The experimental protocols detailed in this guide provide a framework for researchers to conduct further comparative studies in this critical area of pharmacology and toxicology.
References
- 1. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Restoration of nerve agent impaired neuromuscular transmission in rat diaphragm by bispyridinium non-oximes - Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MS Binding Assays with UNC0642 as reporter ligand for the this compound binding site of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MB327 vs. Pralidoxime in Organophosphate Poisoning
A detailed analysis for researchers and drug development professionals on the efficacy and mechanisms of two distinct therapeutic agents for organophosphate nerve agent exposure.
This guide provides a comprehensive, data-driven comparison of MB327 and pralidoxime (B1201516), two compounds with fundamentally different mechanisms for counteracting the toxic effects of organophosphate (OP) nerve agents and pesticides. While pralidoxime has been a longstanding component of nerve agent antidote kits, its limitations have spurred the development of alternative strategies like this compound. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the methodologies behind the cited research.
Executive Summary
Pralidoxime, an oxime, functions by reactivating acetylcholinesterase (AChE), the enzyme inhibited by organophosphates. Its effectiveness is highly dependent on the specific organophosphate and the time elapsed since exposure, due to a process known as "aging." In contrast, this compound is a non-oxime bispyridinium compound that does not reactivate AChE. Instead, it acts as a nicotinic antagonist, directly restoring function at the neuromuscular junction by counteracting the effects of excessive acetylcholine (B1216132).
Experimental data, primarily from in vivo guinea pig models of soman (B1219632) poisoning, suggest that this compound can offer significant protection, particularly in the early hours following exposure. While direct comparative studies with pralidoxime are limited, comparisons with another oxime, HI-6, indicate that this compound's efficacy is comparable or, in some scenarios, superior, especially against nerve agents for which oximes are less effective.
Mechanism of Action
Pralidoxime: The AChE Reactivator
Pralidoxime's primary role is to restore the function of AChE that has been inhibited by an organophosphate.[1][2] Organophosphates phosphorylate a serine residue in the active site of AChE, rendering it unable to break down the neurotransmitter acetylcholine (ACh).[3] This leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by symptoms such as muscle fasciculations, paralysis, and respiratory failure.[3]
Pralidoxime, through its nucleophilic oxime group, attacks the phosphorus atom of the organophosphate, cleaving the bond between the poison and the enzyme's active site.[4] This regenerates functional AChE, allowing for the normal hydrolysis of acetylcholine and the restoration of neuromuscular function.[1] However, the efficacy of pralidoxime is limited by the "aging" process, a conformational change in the phosphorylated AChE that makes it resistant to reactivation by oximes.[3] The rate of aging varies significantly between different organophosphates, being very rapid for agents like soman.[3]
This compound: The Nicotinic Antagonist
This compound operates via a distinctly different mechanism that does not involve the reactivation of AChE. Instead, it directly targets the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[5][6][7] The excessive accumulation of acetylcholine following organophosphate poisoning leads to overstimulation and subsequent desensitization of these receptors, contributing to muscle weakness and paralysis.
This compound acts as a non-competitive antagonist at the nAChR, likely by binding to an allosteric site.[5][6][7] This action helps to restore the normal function of the receptor, allowing for the resumption of neuromuscular transmission despite the continued presence of high levels of acetylcholine. This mechanism makes this compound a potential treatment for poisoning by organophosphates that are poor candidates for oxime reactivation due to rapid aging or inherent resistance.
Quantitative Data Comparison
The following tables summarize key quantitative data from in vivo and in vitro studies comparing the efficacy of this compound and pralidoxime (or other oximes as specified).
Table 1: In Vivo Efficacy Against Soman Poisoning in Guinea Pigs
| Treatment Group | Endpoint | Protection Ratio (LD50 with treatment / LD50 without treatment) | Reference |
| This compound (33.8 mg/kg) + Atropine + Avizafone | 6 hours | >15.4 | [5] |
| HI-6 (30 mg/kg) + Atropine + Avizafone | 6 hours | 3.9 | [5] |
| This compound (33.9 mg/kg) + Atropine + Avizafone | 24 hours | 2.8 | [6] |
| HI-6 (30 mg/kg) + Atropine + Avizafone | 24 hours | 2.8 | [6] |
Table 2: In Vitro Reactivation of Inhibited Acetylcholinesterase by Pralidoxime (10-3 M)
| Inhibitor | % Reactivation | Reference |
| Paraoxon | Reactivated | [8] |
| Chlorpyrifos | Reactivated | [8] |
| Russian VX | Reactivated | [8] |
| VX | Reactivated | [8] |
| Sarin | Reactivated | [8] |
| Soman | No reactivation | [8] |
| Tabun | No reactivation | [8] |
| Cyclosarin | No reactivation | [8] |
Experimental Protocols
In Vivo Guinea Pig Model for Soman Poisoning
The in vivo efficacy of this compound and oximes has been evaluated using a guinea pig model of soman poisoning.[5][6][9]
-
Animals: Male Dunkin-Hartley guinea pigs are commonly used.
-
Poisoning: Animals are challenged with a subcutaneous injection of soman. The lethal dose (LD50) is determined for untreated animals.
-
Treatment: One minute following the soman challenge, animals receive an intramuscular injection of the test compounds. Treatment groups typically include a combination of an antimuscarinic agent (e.g., atropine), an anticonvulsant (e.g., avizafone), and the test article (this compound or an oxime).
-
Endpoint: The primary endpoint is survival, typically assessed at 6 and 24 hours post-poisoning. The LD50 of soman in the presence of treatment is determined, and a protection ratio is calculated by dividing the LD50 with treatment by the LD50 without treatment.
In Vitro Acetylcholinesterase Reactivation Assay
The ability of pralidoxime to reactivate organophosphate-inhibited AChE is assessed using an in vitro assay.[8]
-
Enzyme Source: A 10% (w/v) rat brain homogenate serves as the source of acetylcholinesterase.
-
Inhibition: The brain homogenate is incubated with the specific organophosphate inhibitor for 30 minutes to achieve approximately 95% inhibition of AChE activity.
-
Reactivation: Pralidoxime is then added to the inhibited enzyme preparation at a specified concentration (e.g., 10-5 M or 10-3 M) and incubated for 10 minutes.
-
Measurement of AChE Activity: The activity of AChE is measured potentiostatically. The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the reactivator to the activity of the uninhibited and inhibited enzyme.
Isolated Phrenic Nerve-Diaphragm Preparation for Muscle Function Assessment
This ex vivo model is used to assess the effects of nerve agents and antidotes on neuromuscular function.[10][11]
-
Preparation: The phrenic nerve and the attached diaphragm muscle are dissected from a rat or mouse.[10][11] The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature and gassed with 95% O2 and 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions (twitches).
-
Measurement of Muscle Force: The tension generated by the muscle contractions is measured using a force transducer.
-
Experimental Procedure: After a stabilization period, the preparation is exposed to the organophosphate nerve agent, which typically leads to a fade in muscle twitch tension. The test compound (e.g., this compound) is then added to the bath, and the recovery of muscle force is monitored.
Signaling Pathway and Experimental Workflow Visualizations
Below are Graphviz diagrams illustrating the key signaling pathways and a typical experimental workflow.
Figure 1: Signaling pathway at the neuromuscular junction during organophosphate poisoning and therapeutic intervention.
Figure 2: Experimental workflow for in vivo efficacy testing in a guinea pig model.
Figure 3: Experimental workflow for in vitro assessment of neuromuscular function.
Conclusion
This compound and pralidoxime represent two distinct and potentially complementary approaches to the treatment of organophosphate poisoning. Pralidoxime's efficacy is limited by the specific nerve agent and the time to administration, while this compound's novel mechanism of action offers a promising alternative, particularly for scenarios where oxime therapy is likely to be ineffective. The in vivo data, although not a direct head-to-head comparison with pralidoxime, suggests that this compound provides robust protection against highly toxic nerve agents like soman. Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and its place in the arsenal (B13267) of nerve agent countermeasures. For researchers and drug development professionals, the development of non-oxime-based therapies like this compound represents a critical area of investigation to address the shortcomings of current treatment regimens.
References
- 1. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. litfl.com [litfl.com]
- 3. Nerve Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated Pralidoxime. A Complementary Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 7. daneshyari.com [daneshyari.com]
- 8. researchgate.net [researchgate.net]
- 9. Treatment efficacy in a soman-poisoned guinea pig model: added value of physostigmine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Reproducibility of MB327 in the Treatment of Organophosphate Poisoning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo studies on MB327, a bispyridinium non-oxime compound investigated as a potential treatment for organophosphate (OP) nerve agent poisoning. The focus is on the reproducibility of its efficacy, with a comparative analysis against alternative treatments, supported by available experimental data.
This compound functions as a positive allosteric modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs). In cases of OP poisoning, the enzyme acetylcholinesterase (AChE) is inhibited, leading to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This overstimulation causes the nAChRs to become desensitized and non-functional, resulting in neuromuscular blockade and, ultimately, respiratory paralysis. This compound acts to resensitize these receptors, restoring neuromuscular function.[1][2][3]
Comparative Efficacy of this compound in Soman (B1219632) Poisoning
In vivo studies have primarily been conducted in guinea pigs, a model considered relevant for OP toxicology due to physiological similarities with humans.[4] These studies consistently demonstrate that this compound is effective as part of a combination therapy.
Key Findings from In Vivo Studies:
-
Combination Therapy is Crucial: this compound is not used as a standalone treatment. Its efficacy has been demonstrated when co-administered with an antimuscarinic agent like atropine (B194438) or hyoscine, and often with an anticonvulsant such as avizafone (B1665846) or a reversible AChE inhibitor like physostigmine.[2][5][6][7]
-
Superiority at Earlier Timepoints: A significant finding is the time-dependent efficacy of this compound. When assessed at a 6-hour endpoint, a treatment regimen including this compound showed a markedly higher protection ratio (>15.4) against soman poisoning in guinea pigs compared to the standard 24-hour endpoint (protection ratio of 2.8).[1] This suggests that the pharmacokinetic profile of this compound may be better suited for rapid intervention.
-
Comparable to Standard Oxime Treatment at 24 Hours: At the conventional 24-hour endpoint, the efficacy of a combination therapy including this compound was found to be comparable to a regimen containing the oxime HI-6, a standard AChE reactivator.[2][8]
The following tables summarize the quantitative data from key comparative in vivo studies.
Table 1: Efficacy of this compound Combination Therapy vs. HI-6 Combination Therapy in Guinea Pigs Poisoned with Soman (24-Hour Endpoint)
| Treatment Group (Administered 1 min post-soman) | Dose | LD50 of Soman (µg/kg) | Protection Ratio* | Reference |
| Atropine + Avizafone + this compound I₂ | 33.9 mg/kg | ~84 | ~2.8 | [2][8] |
| Atropine + Avizafone + HI-6 DMS | 30 mg/kg | ~81 | ~2.9 | [2][8] |
*Protection Ratio = LD50 with treatment / LD50 of soman alone (~30 µg/kg)
Table 2: Efficacy of this compound vs. HI-6 at Different Experimental Endpoints in Soman-Poisoned Guinea Pigs
| Treatment Group (Administered 1 min post-soman) | Dose | Protection Ratio (6-hour endpoint) | Protection Ratio (24-hour endpoint) | Reference |
| Atropine + Avizafone + this compound diiodide | 33.8 mg/kg | >15.4 | 2.8 | [1] |
| Atropine + Avizafone + HI-6 DMS | 30 mg/kg | 3.9 | 2.9 | [1] |
Table 3: Survival Rates in Guinea Pigs Challenged with 5xLD50 of Various Nerve Agents
| Treatment Group | Nerve Agent | Survival Rate | Reference |
| Hyoscine + Physostigmine + this compound DMS | Sarin | 4/8 | [2][5] |
| Hyoscine + Physostigmine + HI-6 | Sarin | 8/8 | [2][5] |
| Hyoscine + Physostigmine + this compound DMS | Tabun | 5/8 | [2][5] |
| Hyoscine + Physostigmine + HI-6 | Tabun | 1/8 | [2][5] |
| Hyoscine + Physostigmine + this compound DMS | Soman | 6/8 | [2] |
| Hyoscine + Physostigmine + HI-6 | Soman | 7/8 | [2] |
Experimental Protocols
The following are generalized experimental protocols based on the cited in vivo studies. Specific parameters may vary between individual studies.
Soman Poisoning and Treatment in Guinea Pigs
-
Animal Model: Male Dunkin Hartley guinea pigs are commonly used.[9]
-
Nerve Agent Administration: Soman is administered subcutaneously (s.c.) at a predetermined dose, often a multiple of the LD50.[1][2]
-
Antidote Administration: One minute following the administration of soman, the therapeutic combination is administered intramuscularly (i.m.).[1][2]
-
This compound Regimen: this compound (diiodide or dimethanesulfonate salt) is administered in combination with atropine and avizafone.[1][2]
-
Alternative this compound Regimen: this compound dimethanesulfonate is administered with hyoscine and physostigmine.[7]
-
Comparative Regimen: The oxime HI-6 is administered with atropine and avizafone.[1][2]
-
-
Endpoint Determination: The primary endpoint is typically survival, assessed at 6 hours and 24 hours post-poisoning. The LD50 of the nerve agent in the presence of the treatment is then calculated to determine the protection ratio.[1][2]
-
Clinical Observations: Animals are monitored for signs of poisoning, which can include chewing, tremors, salivation, and convulsions.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the in vivo experiments.
Caption: Signaling pathway of this compound in organophosphate poisoning.
Caption: Experimental workflow for in vivo studies of this compound.
Comparison with Other Alternatives
While direct comparative in vivo data is most robust for this compound versus HI-6, other alternatives are under investigation:
-
Other Bispyridinium Non-Oximes: Analogs of this compound, such as MB442, have shown promise in improving the survival of guinea pigs intoxicated with soman when used in similar combination therapies.[10][11] However, detailed comparative quantitative data against this compound is limited. The development of more potent analogs suggests that while this compound is a promising lead compound, it may have a narrow therapeutic window.[7][12]
-
Novel Non-Oxime Reactivators: Compounds like the Mannich phenol (B47542) L10R1 have demonstrated the ability to provide complete protection in mice poisoned with sarin, indicating a potential new class of treatments.[1][3][13]
-
Pro-drugs: Pro-2-PAM, a pro-drug of the oxime pralidoxime (B1201516) (2-PAM), is designed to cross the blood-brain barrier and has shown efficacy in stopping seizures and restoring CNS acetylcholinesterase activity in guinea pigs.[2]
Reproducibility and Future Directions
The available in vivo data on this compound, primarily from a consistent research group, shows a reproducible pattern of efficacy, particularly the time-dependent nature of its protective effects against soman poisoning. The studies consistently use a guinea pig model and similar combination therapy frameworks, lending weight to the comparability of the findings.
However, true reproducibility would be strengthened by independent studies from different laboratories confirming these results. Furthermore, while the comparison with HI-6 is valuable, in vivo studies directly comparing this compound with newer alternatives like MB442 or novel non-oxime reactivators under identical experimental conditions would be highly beneficial for the field.
References
- 1. Discovery of Novel Non-Oxime Reactivators Showing In Vivo Antidotal Efficiency for Sarin Poisoned Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-2-PAM Therapy for Central and Peripheral Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developments in alternative treatments for organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of novel non-oximes for the reactivation of nerve agent inhibited human acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity studies of bispyridinium antinicotinics to select candidates to treat soman intoxication as part of a combined therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
Independent Validation of MB327's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MB327's mechanism of action with alternative treatments for organophosphate poisoning. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined.
Executive Summary
This compound is a promising therapeutic candidate for organophosphate (OP) nerve agent poisoning, acting through a distinct mechanism from the current standard treatment. It functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine (B1216132) receptors (nAChRs), effectively "resensitizing" receptors that have been desensitized by the overstimulation caused by OP-induced acetylcholinesterase (AChE) inhibition.[1][2][3] This guide compares this compound with its own more potent analogs and the standard-of-care treatment, atropine (B194438) and an oxime (HI-6), supported by available preclinical data. While the existing research provides a strong foundation for this compound's mechanism, it is important to note that the majority of in-depth studies originate from a collaborative network of research institutions. Truly independent validation from unaffiliated laboratories would further strengthen the current body of evidence.
Mechanism of Action of this compound and Alternatives
Organophosphate poisoning leads to the irreversible inhibition of AChE, causing an accumulation of acetylcholine (ACh) in the synaptic cleft.[2][4] This results in overstimulation and subsequent desensitization of nAChRs, leading to neuromuscular blockade and respiratory failure.[2][4]
This compound: This bispyridinium non-oxime compound directly targets the nAChR.[2][3] It binds to a novel allosteric site, designated this compound-PAM-1, which is located at the transition of the extracellular to the transmembrane region of the receptor.[3][5] By binding to this site, this compound is thought to induce a conformational change that restores the receptor's sensitivity to ACh, thereby re-establishing neuromuscular transmission.[3][5]
This compound Analogs (PTM0062, PTM0063): Structural modifications of this compound have led to the development of analogs such as PTM0062 and PTM0063.[3] These compounds were designed based on in silico modeling of the this compound-PAM-1 binding site and have shown to be more potent resensitizers than the parent compound, this compound.[3][4][6]
Standard Therapy (Atropine and Oximes, e.g., HI-6):
-
Atropine: A muscarinic antagonist that competitively blocks the effects of excess ACh at muscarinic receptors, addressing symptoms like increased secretions and bronchoconstriction.[1][7][8][9] It does not directly address the effects at the neuromuscular junction (nicotinic receptors).
-
Oximes (e.g., HI-6): The primary mechanism of action of oximes is the reactivation of OP-inhibited AChE by removing the phosphoryl group from the enzyme's active site.[1][7] This restores the normal degradation of ACh. However, the efficacy of oximes is limited, particularly against certain nerve agents like soman (B1219632).[10][11]
Comparative Performance Data
The following tables summarize the available quantitative data comparing this compound with its alternatives.
Table 1: In Vivo Efficacy Against Soman Poisoning in Guinea Pigs
| Treatment (administered with atropine and avizafone) | Endpoint | Protection Ratio (LD50 with treatment / LD50 without) | Reference |
| This compound | 6 hours | >15.4 | [10] |
| HI-6 | 6 hours | 3.9 | [10] |
| This compound | 24 hours | 2.8 | [10] |
| HI-6 | 24 hours | 2.9 | [10] |
This data highlights the superior protection offered by this compound at an earlier time point, which may be more relevant to its pharmacokinetic profile.[10]
Table 2: Binding Affinity of this compound and Analogs to the nAChR
| Compound | Binding Affinity (Ki) | Method | Reference |
| This compound | 18.3 ± 2.6 µmol/L | MS Binding Assay | [12] |
| PTM0062 | More potent than this compound | Myography & MS Binding Assay | [4][6] |
| PTM0063 | More potent than this compound | Myography & MS Binding Assay | [4][6] |
Lower Ki values indicate higher binding affinity. While exact Ki values for the analogs were not provided in the initial sources, they are described as having higher affinity and greater muscle force recovery at lower concentrations than this compound.[4][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's mechanism of action are provided below.
[³H]-Epibatidine Binding Assay
This competitive radioligand binding assay is used to determine the affinity of a compound for nAChRs.
-
Preparation of Membranes: nAChR-expressing cells or brain tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended.
-
Incubation: The membranes are incubated with a fixed concentration of [³H]-epibatidine, a high-affinity nAChR ligand, and varying concentrations of the test compound (e.g., this compound).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-epibatidine (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Ex Vivo Muscle Force Measurement in Diaphragm Preparations
This functional assay assesses the ability of a compound to restore muscle contractility in the presence of a nerve agent.
-
Tissue Preparation: A hemidiaphragm muscle with the phrenic nerve attached is dissected from a rat.[2] The preparation is mounted in an organ bath containing oxygenated physiological salt solution.
-
Induction of Paralysis: The muscle is indirectly stimulated via the phrenic nerve to elicit contractile responses. A nerve agent (e.g., soman) is then added to the bath to induce neuromuscular blockade.
-
Application of Test Compound: Once the muscle force has significantly decreased, the test compound (e.g., this compound) is added to the bath at various concentrations.
-
Measurement of Muscle Force: The isometric muscle contractions are recorded using a force transducer.
-
Data Analysis: The recovery of muscle force in the presence of the test compound is quantified and expressed as a percentage of the initial force before the addition of the nerve agent.
Mass Spectrometry (MS) Binding Assay
This label-free method directly measures the binding of a compound to its target receptor.
-
Incubation: nAChR-rich membranes are incubated with the test compound (e.g., this compound) in a suitable buffer.
-
Separation: The receptor-ligand complexes are separated from the unbound ligand using techniques like centrifugation or filtration.
-
Elution: The bound ligand is eluted from the receptor-ligand complex.
-
Quantification: The amount of the eluted ligand is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Saturation binding experiments are performed to determine the dissociation constant (Kd), which represents the affinity of the ligand for the receptor.
Visualizations
Signaling Pathway of Organophosphate Poisoning and Points of Intervention
References
- 1. Organophosphorus compounds and oximes: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oximes in Acute Organophosphate Pesticide Poisoning: a Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 9. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative protective effects of HI-6 and MMB-4 against organophosphorous nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of MS Binding Assays targeting the binding site of this compound at the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Allosteric Modulation of Nicotinic Acetylcholine Receptors for the Treatment of Organophosphate Poisoning
A Comparative Analysis of MB327 and Other Allosteric Modulators of Nicotinic Acetylcholine (B1216132) Receptors
This guide provides a comparative analysis of this compound, a prominent allosteric modulator, and other related compounds targeting the nicotinic acetylcholine receptor (nAChR). The primary focus is on their potential as therapeutic agents to counteract the effects of organophosphate (OP) nerve agent poisoning. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.
Organophosphate compounds, found in nerve agents and pesticides, irreversibly inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) in cholinergic synapses. This overstimulation of nAChRs causes a persistent depolarization, receptor desensitization, and ultimately, neuromuscular paralysis, which can be fatal.[1][2][3] Standard treatments, including an mAChR antagonist like atropine (B194438) and an oxime to reactivate AChE, are often insufficient, particularly for certain nerve agents like soman (B1219632).[3][4] This has spurred the development of alternative therapeutic strategies, including the use of positive allosteric modulators (PAMs) that directly target nAChRs to restore their function.[3]
This compound, a bispyridinium non-oxime compound, has emerged as a promising candidate in this area. It acts as a "resensitizer," restoring the function of desensitized nAChRs.[3][5] This guide will delve into the experimental data comparing this compound with its regioisomers and other analogs, detail the experimental protocols used for their evaluation, and visualize the key pathways and workflows.
Data Presentation: Comparative Efficacy of nAChR Allosteric Modulators
The following tables summarize the quantitative data on the efficacy of this compound and its analogs in restoring neuromuscular function after exposure to soman, a potent nerve agent. The data is primarily derived from in vitro muscle-force investigations on rat hemidiaphragm preparations.
Table 1: Muscle Force Recovery by this compound in Soman-Poisoned Rat Diaphragm
| Concentration (µM) | Muscle Force Recovery (%) |
| 100 | 14.8 ± 9.2 |
| 300 | 30.2 ± 9.5 |
Data extracted from Niessen et al., 2018, as cited in bioRxiv, 2024.[6]
Table 2: Comparative Muscle Force Recovery of this compound and its Regioisomers
| Compound | Concentration for Max Recovery (µM) | Maximum Recovery (%) |
| This compound (4-tert-butyl) | 300 | ~30 |
| PTM0001 (3-tert-butyl) | 300 | ~25 |
| PTM0002 (2-tert-butyl) | 100 | ~20 |
Approximate values interpreted from pharmacological profiles described by Niessen et al., 2018.[3]
Table 3: Binding Affinities of this compound and its Deuterated Analog to nAChR
| Compound | Kd (µmol L-1) | Ki (µmol L-1) |
| [2H6]this compound | 15.5 ± 0.9 | - |
| This compound | - | 18.3 ± 2.6 |
Data from MS Binding Assays on nAChR from Torpedo californica.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative analysis.
1. In Vitro Muscle-Force Measurement in Soman-Poisoned Rat Diaphragm
This protocol is used to assess the ability of allosteric modulators to restore neuromuscular transmission.
-
Tissue Preparation: Hemidiaphragm preparations are obtained from male Wistar rats.[6]
-
Experimental Setup: The muscle tissue is mounted in an organ bath containing aerated Tyrode solution (125 mM NaCl, 24 mM NaHCO3, 5.4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2).[6]
-
Soman Poisoning: The preparation is exposed to soman to induce neuromuscular block, characterized by a significant reduction in muscle force upon indirect field stimulation.[4][6]
-
Application of Modulator: After the establishment of the soman-induced block, the test compound (e.g., this compound or its analogs) is added to the organ bath in increasing concentrations.[6]
-
Data Acquisition: Muscle force is continuously recorded to measure the extent of recovery. The recovery is typically expressed as a percentage of the initial muscle force before soman application.[6]
2. Radioligand and MS Binding Assays for nAChR Affinity
These assays are employed to determine the binding affinity of the allosteric modulators to the nAChR.
-
Receptor Source: Nicotinic acetylcholine receptors are typically isolated from the electric organ of Torpedo californica.[7]
-
Radioligand Binding Assay:
-
[3H]epibatidine is used as a radioligand to label the nAChRs.[3]
-
The assay is performed in the presence of varying concentrations of the unlabeled test compound.
-
The displacement of the radioligand by the test compound is measured to determine the binding affinity (Ki).
-
-
Mass Spectrometry (MS) Binding Assay:
-
A deuterated analog of the test compound (e.g., [2H6]this compound) is used as a reporter ligand.[7]
-
The assay involves incubating the receptor with the reporter ligand, followed by separation of the bound and unbound ligand.
-
The concentration of the bound reporter ligand is quantified using LC-ESI-MS/MS to determine the dissociation constant (Kd).[7]
-
Mandatory Visualizations
Signaling Pathway of nAChR and Site of Allosteric Modulation
Caption: Signaling at the neuromuscular junction and the role of this compound.
Experimental Workflow for Muscle Force Recovery Assay
Caption: Workflow for assessing muscle force recovery.
Logical Relationship of this compound and its Analogs
Caption: Relationship between this compound and its analogs.
References
- 1. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Searching for putative binding sites of the bispyridinium compound this compound in the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of the bispyridinium non-oxime compound this compound and its 2- and 3-regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents [epub.ub.uni-muenchen.de]
Evaluating the Addition of MB327 to Standard Antidotal Treatment for Nerve Agent Poisoning
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of antidotal treatment for organophosphate nerve agent poisoning is evolving, with novel therapeutic agents being investigated to supplement or enhance the efficacy of the current standard of care. This guide provides a comparative analysis of the benefits of adding MB327, a bispyridinium non-oxime compound, to the standard antidotal regimen. The information is compiled from in vivo and in vitro studies to support further research and development in this critical area.
Mechanism of Action: A departure from the standard
Standard antidotal treatment for organophosphate poisoning primarily consists of an antimuscarinic agent, such as atropine (B194438), and an acetylcholinesterase (AChE) reactivator, typically an oxime.[1][2][3] Atropine mitigates the effects of excessive acetylcholine (B1216132) at muscarinic receptors, while oximes aim to restore the function of AChE by removing the organophosphate inhibitor.[3] However, the efficacy of oximes can be limited, particularly against nerve agents like soman (B1219632), due to the rapid "aging" of the inhibited enzyme, rendering it resistant to reactivation.[3][4][5]
This compound introduces a different therapeutic strategy. It does not reactivate AChE but instead acts as a non-competitive antagonist and a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs).[6][7] In cases of organophosphate poisoning, the accumulation of acetylcholine leads to overstimulation and subsequent desensitization of nAChRs at the neuromuscular junction, resulting in paralysis.[7][8] this compound works to restore neuromuscular function by directly modulating these receptors, making it a promising adjunct to the standard treatment, especially in scenarios where oximes are less effective.[5][7]
Quantitative Comparison of Treatment Efficacy
The addition of this compound to standard antidotal therapies has demonstrated a notable increase in the survival rates of animal models poisoned with various nerve agents. The following table summarizes key quantitative data from a study in mice, evaluating the therapeutic efficacy of different treatment regimens against tabun (B1200054), sarin, and soman poisoning.
| Nerve Agent | Treatment Group | LD50 (µg/kg) | Protection Ratio* |
| Tabun | Atropine | 235.3 | 1.0 |
| Atropine + Oxime | 436.8 | 1.9 | |
| Atropine + Oxime + this compound | 512.9 | 2.2 | |
| Sarin | Atropine | 40.7 | 1.0 |
| Atropine + Oxime | 100.2 | 2.5 | |
| Atropine + Oxime + this compound | 138.6 | 3.4 | |
| Soman | Atropine | 31.9 | 1.0 |
| Atropine + Oxime | 84.8 | 2.7 | |
| Atropine + Oxime + this compound | 93.1 | 2.9 |
*Protection Ratio is calculated as the LD50 of the nerve agent in treated animals divided by the LD50 in untreated animals (data for untreated animals not shown).
Data sourced from a study in mice.[9][10] The addition of this compound to the standard treatment of atropine and an oxime resulted in a modest but statistically significant increase in the LD50 for sarin.[9] While the increases for tabun and soman were not statistically significant in this particular study, the consistent trend suggests a beneficial effect.[9]
Another study in guinea pigs highlighted the significant advantage of this compound against soman poisoning, especially when considering a more pharmacologically relevant endpoint. Treatment including this compound showed a protection ratio greater than 15.4 at a 6-hour endpoint, compared to a protection ratio of 3.9 for an oxime-based treatment.[4] This suggests that this compound is particularly effective in the early, critical hours following exposure to rapidly aging nerve agents.[4]
Experimental Protocols
The data presented is based on rigorous in vivo and in vitro experimental designs. Below are summaries of the methodologies employed in key studies.
In Vivo Therapeutic Efficacy Studies in Mice
-
Animal Model: Male albino mice were used for the study.
-
Poisoning: The median lethal dose (LD50) of the nerve agents (tabun, sarin, and soman) was determined by subcutaneous administration.
-
Treatment: One minute after poisoning, mice received antidotal treatment via intramuscular injection. The treatment groups included:
-
Atropine alone
-
Atropine in combination with an oxime
-
Atropine in combination with an oxime and this compound
-
-
Endpoint: The therapeutic efficacy was evaluated by determining the LD50 of the nerve agents in the presence of the antidotal treatment. The number of surviving animals was recorded 24 hours after the administration of the nerve agent.[9][10]
In Vitro Neuromuscular Function Studies
-
Tissue Preparations: Human intercostal muscle and rat diaphragm preparations were used.
-
Methodology: The indirect field stimulation technique was employed to assess neuromuscular transmission. Muscle preparations were exposed to soman to impair neuromuscular function.
-
Intervention: this compound was added to the preparations in a concentration-dependent manner.
-
Outcome: The restoration of muscle force was measured to determine the ability of this compound to counteract the effects of soman at the neuromuscular junction. These studies confirmed that this compound restores muscle function without reactivating AChE.[5]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: In vivo experimental workflow for evaluating this compound efficacy.
Caption: Mechanism of this compound at the neuromuscular junction.
Conclusion
The available evidence strongly suggests that the addition of this compound to standard antidotal treatment for organophosphate nerve agent poisoning offers a significant therapeutic benefit. Its unique mechanism of action at the nicotinic acetylcholine receptor provides a complementary strategy to the AChE-centric approach of oximes. This is particularly relevant for nerve agents like soman, where standard treatments show limited efficacy. While one study noted that this compound may have a narrow therapeutic window, prompting further research into more potent and safer analogs, the compound represents a promising avenue for the development of next-generation medical countermeasures against chemical warfare agents.[11][12] Further in-depth studies and clinical trials are warranted to fully elucidate the potential of this compound and its derivatives in human subjects.
References
- 1. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Efficacy of the antinicotinic compound this compound against soman poisoning - Importance of experimental end point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of soman-blocked neuromuscular transmission in human and rat muscle by the bispyridinium non-oxime this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel binding site in the nicotinic acetylcholine receptor for this compound can explain its allosteric modulation relevant for organophosphorus-poisoning treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Searching for putative binding sites of the bispyridinium compound this compound in the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of novel this compound analogs as resensitizers for desensitized nicotinic acetylcholine receptors after intoxication with nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of MB327 for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for the bipyridine nonoxime compound MB327. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound detailing disposal instructions is not publicly available, the product MABE327 from Merck Millipore, an antibody, is classified as not a hazardous substance or mixture.[1][2] However, it is imperative to handle all chemical compounds with appropriate caution. The following procedures are based on established best practices for the disposal of non-hazardous laboratory chemicals and should be followed in conjunction with all local, state, and federal regulations, as well as institutional policies.[3][4][5][6][7][8]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
This section outlines the procedural steps for the safe disposal of this compound waste, including pure compound and contaminated labware.
1. Waste Identification and Segregation:
-
Identify: Clearly identify all waste streams containing this compound. This includes unused or expired compounds, solutions containing this compound, and any contaminated materials.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[6][8] Incompatible chemicals should be stored separately to prevent hazardous reactions.[7]
2. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated weighing paper) in a designated, leak-proof, and clearly labeled waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealable container. Ensure the container is appropriate for the solvent used.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a dedicated, lined waste container.[9] Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as chemical waste.[7][9]
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and the primary solvent or components. The date of waste accumulation should also be recorded.[6][7]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[10] This area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[3][4]
-
Professional Disposal Service: Arrange for a licensed chemical waste disposal service to collect the properly containerized and labeled this compound waste.[6]
-
Sewer Disposal (Conditional): For very dilute aqueous solutions of non-hazardous chemicals, sewer disposal may be permissible under strict local regulations.[3][5] However, without a definitive hazard classification for this compound, this method is not recommended . Never dispose of pure or concentrated this compound down the drain.
Data Summary for Non-Hazardous Chemical Waste Disposal
The following table summarizes the general characteristics and requirements for common laboratory chemical disposal methods.
| Disposal Method | Applicable Waste Types | Key Requirements | Prohibitions |
| Licensed Waste Contractor | All chemical waste, including solids, liquids, and contaminated labware. | Proper segregation, containerization, and clear labeling. | Mixing of incompatible waste streams. |
| Sanitary Sewer | Water-soluble, non-hazardous liquid waste in very dilute concentrations.[3][5] | Must comply with local wastewater regulations; requires copious amounts of water for flushing.[3] | Flammable solvents, reactive chemicals, toxic substances, strong acids/bases without neutralization.[3] |
| Regular Trash | Non-contaminated labware and empty, triple-rinsed chemical containers.[4][8][11] | Containers must be empty and labels defaced or removed.[5][11] | Chemically contaminated items, sharps, un-rinsed containers. |
Experimental Protocols
As this document pertains to disposal procedures, there are no experimental protocols to be cited. The provided steps are based on standard laboratory safety and waste management guidelines.
Visual Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling MB327
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides crucial safety and logistical information for the handling and disposal of MB327, a bipyridine nonoxime compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling analogous toxic research chemicals, particularly bipyridine compounds. A precautionary approach is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory procedures is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes or aerosol generation.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or direct contact, double-gloving or using thicker, chemical-resistant gloves is advised. Gloves must be changed immediately if contaminated.[1][2] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | A respirator is recommended when handling this compound as a powder or when there is a potential for aerosol formation. All handling of the solid compound should be performed in a certified chemical fume hood.[1] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects. |
Experimental Protocols: Safe Handling and Disposal of this compound
Adherence to a strict, step-by-step protocol is critical for the safe handling and disposal of this compound and its associated waste.
1. Pre-Operational Preparations:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
PPE Inspection: Inspect all PPE for any defects, such as cracks in gloves or face shields.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available.
2. Handling this compound:
-
Weighing and Aliquoting: All handling of solid this compound must be conducted within a chemical fume hood to minimize inhalation exposure.[1] Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
3. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and excess compound, must be treated as hazardous chemical waste.[1][4]
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for the disposal of solid and liquid waste.[4]
-
Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Disposal Procedure: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[1][4] Never dispose of this compound down the drain or in the regular trash.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
